molecular formula C7H7ClN2O B1435597 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1823379-92-5

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1435597
CAS No.: 1823379-92-5
M. Wt: 170.59 g/mol
InChI Key: ANVNCDJLJLRPHB-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVNCDJLJLRPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Scaffold of Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic compound featuring a fused pyridine and oxazine ring system. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The strategic placement of a chlorine atom and the dihydro-oxazine ring offers opportunities for further chemical modification, making it a valuable building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic approach, and its potential applications in drug discovery, with a particular focus on its relevance to cancer therapy.

The core structure, pyrido[2,3-b]oxazine, is a key pharmacophore that has been explored for various therapeutic targets. Notably, derivatives of this scaffold have shown promise as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), which are crucial in the treatment of non-small cell lung cancer[1]. The broader class of oxazine derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the therapeutic potential of this chemical family[2][3][4].

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1823379-92-5[5][6][7][8]
Molecular Formula C₇H₇ClN₂O[5][6]
Molecular Weight 170.60 g/mol [5]
IUPAC Name 6-chloro-2,3-dihydro-1H-pyrido[2,3-b][5]oxazine[5][6]
SMILES ClC1=CC=C2NCCOC2=N1[5][6]
InChI Key ANVNCDJLJLRPHB-UHFFFAOYSA-N[5]

Proposed Synthesis Pathway

The following diagram illustrates a proposed two-step synthesis starting from 2,3-diamino-5-chloropyridine and 2-chloroethanol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2,3-Diamino-5-chloropyridine C Intermediate: 2-((3-amino-5-chloropyridin-2-yl)amino)ethan-1-ol A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 2-Chloroethanol B->C D 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine C->D Acid catalyst (e.g., H2SO4) or Dehydrating agent (e.g., PPA) Heat

Caption: Proposed synthesis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((3-amino-5-chloropyridin-2-yl)amino)ethan-1-ol

  • To a solution of 2,3-diamino-5-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq).

  • To this suspension, add 2-chloroethanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the intermediate.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the aminopyridine and 2-chloroethanol. Potassium carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity. Heating is necessary to overcome the activation energy of the reaction.

Step 2: Synthesis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

  • Dissolve the intermediate from Step 1 in a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heat the reaction mixture to facilitate intramolecular cyclization and dehydration.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Causality behind Experimental Choices: A strong acid or a dehydrating agent is essential to promote the intramolecular cyclization by protonating the hydroxyl group, making it a good leaving group (water), followed by the nucleophilic attack of the other amino group to form the oxazine ring.

Potential Applications in Drug Discovery

The pyrido[2,3-b]oxazine scaffold is a promising starting point for the development of targeted therapies, particularly in oncology.

EGFR Tyrosine Kinase Inhibition

Recent studies have highlighted the potential of pyrido[2,3-b][5]oxazine derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. EGFR is a key signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). The development of drug resistance to existing EGFR-TKIs is a significant clinical challenge, necessitating the discovery of new agents with improved activity against resistant mutations[1].

The pyrido[2,3-b]oxazine core can be strategically functionalized to interact with the ATP-binding site of the EGFR kinase domain. The chlorine substituent at the 6-position can serve as a handle for further chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.

The following diagram illustrates the potential mechanism of action of a pyrido[2,3-b]oxazine-based EGFR-TKI.

G cluster_0 Normal Signaling cluster_1 Inhibition by Drug EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream ATP binding & Phosphorylation Drug Pyrido[2,3-b]oxazine Derivative Drug->EGFR Binds to ATP pocket ATP ATP Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement in research and development. These properties govern critical aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), which are fundamental to drug efficacy and formulation.[3][4] This guide provides a comprehensive framework for the full physicochemical characterization of this molecule, from in silico predictions to detailed, field-proven experimental protocols. While publicly available data on this specific compound is limited, this document serves as a complete roadmap for researchers and drug development professionals to generate the necessary data with scientific rigor and integrity.

Introduction and Molecular Overview

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine belongs to the pyridoxazine class of heterocyclic compounds.[5][6][7][8] Its structure, featuring a fused pyridine and oxazine ring, makes it an interesting scaffold for exploring biological activity. The presence of a chlorine atom, a hydrogen bond donor (the secondary amine), and a hydrogen bond acceptor (the ether oxygen and pyridine nitrogen) suggests that it will exhibit a range of intermolecular interactions that influence its physical and biological properties.

Molecular Structure:

Caption: Chemical structure of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Based on its IUPAC name and available chemical supplier information, the fundamental molecular properties can be established.[9][10]

PropertyValueSource
CAS Number 1823379-92-5[9]
Molecular Formula C₇H₇ClN₂O[9][10]
Molecular Weight 170.60 g/mol [9][10]
SMILES ClC1=CC=C2NCCOC2=N1[9]
InChI Key ANVNCDJLJLRPHB-UHFFFAOYSA-N[10]

Predictive In Silico Profiling

Before commencing expensive and time-consuming laboratory work, a robust in silico analysis is an indispensable first step. Computational tools can provide valuable estimations of key physicochemical properties, guiding subsequent experimental design. These predictions are based on the molecule's structure and leverage large datasets of experimentally determined values.[3]

Predicted PropertyEstimated ValueImportance in Drug Development
logP (Lipophilicity) 1.5 - 2.5Influences solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) ~40-50 ŲCorrelates with membrane permeability and oral bioavailability.
Aqueous Solubility (logS) -3.0 to -4.0Critical for absorption and formulation.
pKa (Acid Dissociation Constant) Basic pKa: ~3-4 (pyridine N), Neutral/Weakly Acidic pKa: >14 (amine N-H)Governs solubility and absorption at different physiological pH values.
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 3

Note: These values are estimations derived from standard computational models (e.g., SwissADME, ChemDraw) and should be experimentally verified.

Foundational Physicochemical Characterization: Experimental Protocols

This section details the essential experimental procedures required to definitively characterize 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Identity and Purity Determination

The first principle of any characterization is to confirm the identity and purity of the material. This is a non-negotiable step to ensure the validity of all subsequent data. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[11][12]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation: A gradient elution is recommended for novel compounds.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Program: Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B to 95% over 15-20 minutes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO). Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 5-10 µL of the sample and monitor the chromatogram at multiple wavelengths (e.g., 254 nm, 280 nm). Purity is calculated based on the area percentage of the main peak.

Trustworthiness Check: A pure sample should yield a single, sharp, symmetrical peak. The presence of multiple peaks indicates impurities. The method should be validated for linearity, precision, and accuracy.

Caption: Workflow for HPLC purity determination.

Melting Point

The melting point is a fundamental physical property that provides a quick indication of purity.[13][14] Pure crystalline solids typically have a sharp melting range (0.5-1.0°C), whereas impurities will depress and broaden this range.

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, packing it to a height of 1-2 mm.[15]

  • Apparatus: Use a calibrated digital melting point apparatus or a traditional Thiele tube setup.[16]

  • Measurement:

    • Perform a rapid initial measurement by heating quickly to find the approximate melting point.

    • For the accurate measurement, heat at a slow rate (1-2°C per minute) when approaching the approximate melting point.[16]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[16]

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. It is essential to measure both kinetic and thermodynamic solubility.[17][18]

  • Kinetic Solubility: Measures the solubility of a compound when added to a buffer from a DMSO stock solution. It is a high-throughput method often used in early discovery.[17][19]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid material in a buffer. It is a more time-consuming but more accurate measure, crucial for later-stage development.[18][19][20]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19]

  • Separation: After equilibration, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[20]

  • Calculation: The determined concentration is the thermodynamic solubility at that specific pH.

Lipophilicity (logP / logD)

Lipophilicity describes the partitioning of a compound between a lipidic (non-polar) and an aqueous (polar) phase.[21]

  • logP: The partition coefficient for the neutral form of the molecule.

  • logD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms of the molecule. This is more physiologically relevant.

  • Phase Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol). The pre-saturation step is critical for accuracy.[22]

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the two phases. Shake vigorously to allow the compound to partition between the layers until equilibrium is reached (typically 1-24 hours).[23]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and the aqueous buffer using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Causality: The shake-flask method is considered the "gold standard" because it is a direct measurement of partitioning at equilibrium.[23] However, it is labor-intensive and requires a significant amount of the compound.[22][23]

Advanced Characterization for Drug Development

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter as it dictates the charge of the molecule in different parts of the body, which in turn affects its solubility, permeability, and target binding.[4][24] Potentiometric titration is a highly accurate method for pKa determination.[24][25]

  • Instrumentation: A calibrated potentiometer with a pH electrode.[26]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility throughout the titration.[26]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[26]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to find the inflection point.[4]

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

Assessing the chemical stability of a new entity is mandated by regulatory agencies like the ICH (International Council for Harmonisation).[27][28] Stability studies evaluate the degradation of the compound under various environmental conditions, such as temperature, humidity, and light.[29][30]

  • Conditions: Expose solutions of the compound to a range of stress conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound and solution stored at elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to controlled UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Evaluation: Quantify the percentage of the parent compound remaining and identify any major degradation products, typically using LC-MS.

Authoritative Grounding: These studies should be designed in accordance with ICH Q1A(R2) guidelines to ensure regulatory compliance.[30][31]

Summary and Conclusion

The comprehensive physicochemical characterization of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a critical, multi-step process. It begins with in silico predictions that inform a structured experimental plan. This plan must include definitive confirmation of identity and purity, followed by the precise measurement of fundamental properties such as melting point, solubility, and lipophilicity. For drug development purposes, advanced characterization, including pKa determination and chemical stability profiling under stressed conditions, is essential.

By following the detailed, validated protocols outlined in this guide, researchers and drug development professionals can build a robust and reliable data package. This data is the foundation upon which all further development activities—from formulation and preclinical studies to clinical trials—are built. The systematic approach described herein ensures scientific integrity and provides the critical insights needed to unlock the full potential of this promising chemical scaffold.

References

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Sources

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol starts from the commercially available precursor, 2-amino-3-hydroxypyridine, and proceeds via a two-step sequence involving a selective N-chloroacetylation followed by a base-mediated intramolecular cyclization. This guide is designed for chemical researchers and drug development professionals, offering in-depth mechanistic insights, a robust, step-by-step experimental protocol, and a troubleshooting guide to ensure reliable and reproducible outcomes. The pyrido[1][2]oxazine core is of significant interest due to its presence in compounds targeting critical biological pathways, such as EGFR-TK inhibitors for non-small cell lung cancer.[3]

Introduction and Strategic Overview

The pyrido[2,3-b]oxazine ring system is a privileged scaffold in modern pharmaceutical development.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing potent and selective enzyme inhibitors and receptor ligands. The target molecule, 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, serves as a key intermediate for further functionalization, for instance, through cross-coupling reactions at the chloro-position.

The synthetic strategy outlined herein is designed for efficiency and selectivity, comprising two distinct chemical transformations:

  • Selective N-Acylation: The synthesis commences with the chloroacetylation of 2-amino-3-hydroxypyridine. This step leverages the differential nucleophilicity between the amino and hydroxyl groups to achieve chemoselective acylation on the nitrogen atom.

  • Intramolecular Cyclization: The resulting intermediate, 2-Chloro-N-(3-hydroxy-2-pyridinyl)acetamide, undergoes an intramolecular Williamson ether synthesis. A suitable base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as an intramolecular nucleophile to displace the adjacent chloride, thereby forming the oxazine ring.

This approach is both logical and practical, utilizing cost-effective reagents and standard laboratory techniques to build molecular complexity efficiently.

Visualization of the Synthetic Pathway

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-3-hydroxypyridine C 2-Chloro-N-(3-hydroxy-2-pyridinyl)acetamide (Intermediate) A->C Acetonitrile, 0°C to RT B Chloroacetyl Chloride B->C D 2-Chloro-N-(3-hydroxy-2-pyridinyl)acetamide F 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Final Product) D->F DMF, 80°C E Potassium Carbonate (K2CO3) E->F

Caption: High-level workflow for the synthesis.

Part 1: Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is crucial for successful synthesis, optimization, and troubleshooting.

Step 1: Chemoselective N-Chloroacetylation

The first step involves the reaction between 2-amino-3-hydroxypyridine and chloroacetyl chloride. The key to this transformation is achieving selectivity for the amino group over the hydroxyl group.

  • Causality of Selectivity: In molecules containing both amino and hydroxyl groups, the amino group is generally a stronger nucleophile than the hydroxyl group under neutral or weakly acidic conditions.[4] This is attributed to the higher basicity and softer nature of nitrogen compared to oxygen. The reaction is typically performed at low temperatures (0 °C) to further suppress potential O-acylation, which can become more competitive at elevated temperatures.[5]

  • Choice of Solvent: Acetonitrile is an excellent solvent choice for this reaction. It is a polar aprotic solvent that can dissolve the starting material and the intermediate, while being relatively unreactive towards the highly electrophilic chloroacetyl chloride.[5]

  • Byproduct Management: The reaction generates hydrogen chloride (HCl) as a byproduct. While some protocols for similar reactions use a base to scavenge the acid, this protocol proceeds without an external base. The pyridine nitrogen of the starting material and product can act as a mild acid scavenger, forming the hydrochloride salt. A subsequent aqueous workup effectively removes these salts.

Step 2: Base-Mediated Intramolecular Cyclization

This step is a classic example of an intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism.

Caption: Simplified mechanism of the cyclization step.

  • Role of the Base: The primary function of the base is to deprotonate the phenolic hydroxyl group, generating a nucleophilic pyridinoxide anion. Potassium carbonate (K₂CO₃) is an ideal choice for this purpose. It is a mild, inexpensive, and non-hygroscopic base that is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions like hydrolysis of the amide bond.[6]

  • Solvent Selection: Dimethylformamide (DMF) is the solvent of choice for this step. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving the pyridinoxide anion "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. Its high boiling point (153 °C) also allows the reaction to be conducted at elevated temperatures (80 °C) to ensure a reasonable reaction rate without requiring a pressurized vessel.

  • Self-Validation: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (the chloroacetamide intermediate) and the appearance of a new, typically more nonpolar spot (the cyclized product) indicates a successful reaction. The formation of the product is also often accompanied by the precipitation of potassium chloride (KCl), providing a visual cue of reaction progression.

Part 2: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is highly corrosive and a lachrymator. DMF is a suspected reproductive toxin. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.[7]

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )SupplierNotes
2-Amino-3-hydroxypyridine16867-03-1110.11Sigma-AldrichPurity ≥98%
Chloroacetyl Chloride79-04-9112.94Sigma-AldrichPurity ≥98%, handle with extreme care
Acetonitrile (anhydrous)75-05-841.05Sigma-AldrichDri-Solv or equivalent
Potassium Carbonate (K₂CO₃)584-08-7138.21Sigma-AldrichAnhydrous, fine powder
Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous
Ethyl Acetate141-78-688.11Fisher ScientificACS Grade
Hexanes110-54-386.18Fisher ScientificACS Grade
Saturated aq. NaHCO₃--Lab Prepared-
Brine--Lab Prepared-
Anhydrous MgSO₄7487-88-9120.37Sigma-AldrichFor drying
Protocol 1: Synthesis of 2-Chloro-N-(3-hydroxy-2-pyridinyl)acetamide
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-3-hydroxypyridine (5.50 g, 50.0 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture under a nitrogen atmosphere to obtain a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (4.4 mL, 55.0 mmol, 1.1 eq) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate (the hydrochloride salt) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.2) should be consumed to form a new, more polar product (Rf ≈ 0.4).

  • Workup: a. Carefully pour the reaction mixture into 200 mL of cold water. b. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous phase is ~7-8. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. The crude product is often sufficiently pure for the next step. If further purification is needed, it can be recrystallized from an ethyl acetate/hexanes mixture to yield a white to light yellow solid.

Expected Outcome: Yield: 85-95%. A white crystalline solid.

Protocol 2: Synthesis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the crude 2-Chloro-N-(3-hydroxy-2-pyridinyl)acetamide from the previous step (~50.0 mmol).

  • Reagents: Add anhydrous potassium carbonate (10.35 g, 75.0 mmol, 1.5 eq) and 100 mL of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.4) will be converted to the less polar product (Rf ≈ 0.6). The reaction is typically complete within 4-6 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of ice-cold water. A precipitate should form. c. Stir the suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Purification: a. Dry the crude solid in a vacuum oven at 40 °C overnight. b. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to afford the final product as a pure white or off-white solid.

Expected Outcome: Yield: 75-85%. A white crystalline solid.

Part 3: Data Summary and Characterization

CompoundStepFormulaMol. WeightTypical YieldAppearanceTLC Rf
Intermediate 1C₇H₇ClN₂O₂186.6090%White Solid0.4 (50% EtOAc/Hex)
Final Product 2C₇H₇ClN₂O170.6080%White Solid0.6 (30% EtOAc/Hex)

Characterization Notes:

  • ¹H NMR (400 MHz, DMSO-d₆) of Final Product: Expect signals corresponding to the aromatic protons on the pyridine ring, a singlet for the NH proton, and two triplets for the diastereotopic methylene protons of the oxazine ring.

  • IR (ATR) of Final Product: Look for the disappearance of the broad O-H stretch from the intermediate and the C=O stretch of the amide. Key peaks will include N-H stretching and C-O-C stretching.

  • Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at m/z 171.0.

Part 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 - Incomplete reaction.- Hydrolysis of chloroacetyl chloride due to wet solvent.- Product loss during aqueous workup.- Ensure dropwise addition at 0 °C and stir for the full duration.- Use high-quality anhydrous acetonitrile.- Perform extractions carefully and ensure complete phase separation.
Multiple spots on TLC (Step 1) - O-acylation side product.- Maintain low temperature during addition. Purify the crude product by column chromatography before proceeding.
Incomplete reaction in Step 2 - Inactive or insufficient base.- Insufficient temperature or reaction time.- Use freshly dried, finely powdered K₂CO₃.- Ensure the reaction temperature is maintained at 80 °C and monitor by TLC until the starting material is consumed.
Product is an oil or difficult to crystallize - Presence of residual DMF or other impurities.- Ensure thorough washing with cold water during filtration. If necessary, dissolve the crude product in ethyl acetate, wash again with water and brine, dry, and re-concentrate. Perform column chromatography.

References

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cosmetic Ingredient Review (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. CIR Final Report. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]

  • CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • Özdemir, Ü. H., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Marmara Pharmaceutical Journal. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. Journal of Applied Pharmaceutical Science. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, which fuses a chloropyridine ring with a dihydro-oxazine ring, presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed, in-depth guide to the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this molecule. While specific experimental data for this exact compound is not widely available, this guide synthesizes established fragmentation principles of analogous structures to propose a robust and scientifically grounded fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals working with novel heterocyclic compounds.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is fundamental to predicting its fragmentation. The key features of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine are:

  • Molecular Formula: C₇H₇ClN₂O[1][2]

  • Molecular Weight: 170.60 g/mol [1][2]

  • Core Structure: A bicyclic system composed of a pyridine ring fused to a 1,4-oxazine ring.

  • Key Functional Groups:

    • A chlorine substituent on the pyridine ring.

    • A secondary amine within the dihydro-oxazine ring.

    • An ether linkage within the dihydro-oxazine ring.

The presence of nitrogen, chlorine, and the fused ring system are all expected to influence the fragmentation cascade.

Proposed Fragmentation Pathway under Electron Ionization (EI)

Electron ionization mass spectrometry (EI-MS) typically involves high-energy electron bombardment, leading to the formation of a molecular ion (M⁺˙) that subsequently undergoes a series of fragmentation events to produce smaller, charged fragments. The proposed pathway for 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is detailed below.

Initial Ionization and the Molecular Ion

Upon electron impact, the molecule will lose an electron to form the molecular ion radical cation, [C₇H₇ClN₂O]⁺˙, with an expected m/z of 170. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺˙ peak is anticipated.[3] The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, consistent with the nitrogen rule.[3]

Major Fragmentation Routes

The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

  • Retro-Diels-Alder (RDA) Reaction: The unsaturated six-membered oxazine ring is susceptible to a retro-Diels-Alder fragmentation, a common pathway for such cyclic systems.[4][5][6][7] This would involve the cleavage of the C-N and C-O bonds in the oxazine ring, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da). This would result in a prominent fragment ion at m/z 142.

  • Loss of Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl˙, 35 or 37 Da). This would produce a fragment ion at m/z 135.

  • Alpha-Cleavage adjacent to the Amine: The secondary amine in the oxazine ring provides a site for alpha-cleavage, a characteristic fragmentation for amines.[8][9] This would involve the cleavage of the adjacent C-C bond, leading to the loss of a CH₂ radical and subsequent ring opening.

  • Cleavage of the Dihydro-oxazine Ring: The dihydro-oxazine ring can undergo cleavage through various mechanisms. One probable route is the loss of a CH₂O neutral molecule (30 Da) via cleavage of the C-O and C-N bonds, which would yield a fragment at m/z 140.

The interplay of these fragmentation pathways will define the resultant mass spectrum. The relative abundances of the fragment ions will depend on their stability and the activation energy required for each fragmentation step.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

fragmentation_pathway M Molecular Ion [C₇H₇ClN₂O]⁺˙ m/z = 170/172 F1 Fragment Ion [C₅H₃ClN₂O]⁺˙ m/z = 142/144 M->F1 - C₂H₄ (RDA) F2 Fragment Ion [C₇H₇N₂O]⁺ m/z = 135 M->F2 - Cl˙ F3 Fragment Ion [C₆H₅ClN₂]⁺˙ m/z = 140/142 M->F3 - CH₂O

Caption: Proposed EI fragmentation of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Experimental Protocol: GC-EI-MS Analysis

This section provides a detailed protocol for the gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) analysis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1, 10, and 100 µg/mL).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Mode: Splitless (or split, depending on concentration)

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Data Acquisition and Analysis
  • Inject the prepared sample solutions into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the proposed pathways in this application note.

Workflow for Mass Spectrometry Analysis

The following diagram outlines the general workflow for the analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Dilutions Create Working Dilutions Stock->Dilutions Injection Inject Sample (1 µL) Dilutions->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection TIC Analyze TIC Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Fragmentation Identify Fragments & Pathways Spectrum->Fragmentation Report Generate Report Fragmentation->Report

Caption: General workflow for GC-EI-MS analysis of the target compound.

Data Interpretation and Expected Results

The analysis of the mass spectrum should reveal the following key features:

m/z (Expected) Proposed Ion Structure/Formula Origin
170/172[C₇H₇ClN₂O]⁺˙Molecular Ion (M⁺˙)
142/144[C₅H₃ClN₂O]⁺˙M⁺˙ - C₂H₄ (RDA)
140/142[C₆H₅ClN₂]⁺˙M⁺˙ - CH₂O
135[C₇H₇N₂O]⁺M⁺˙ - Cl˙

The relative intensities of these peaks will provide insight into the most favorable fragmentation channels. The base peak is likely to be one of the major fragment ions resulting from a stable neutral loss.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. By leveraging established principles of mass spectrometry, a logical and scientifically sound fragmentation pathway has been proposed. The detailed experimental protocol offers a starting point for researchers to obtain empirical data and validate the proposed fragmentation patterns. This foundational knowledge is essential for the reliable identification and characterization of this and other novel heterocyclic compounds in various research and development settings.

References

  • Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

  • El-Gendy, A. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Mohamed, S. M., Unis, M., & Elhady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Heterocyclic Chemistry, 15(4), 341-344. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 2H-pyrido[2,3-e][10][11]oxazine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Bartwal, G., & Khurana, J. (2019). A Catalyst Free One‐Pot Synthesis of Coumarin Functionalized Bis‐oxazines in Ethanol at Room Temperature. ChemistrySelect, 4(39), 11487-11491. Available at: [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. Available at: [Link]

  • Lereclus, H., Darii, E., Gabillet, B., Noc, V., Lange, C. M., & Chendo, C. (2016). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 30(16), 1845-1854. Available at: [Link]

  • El-Sekily, M. A., Gad, A. M., & El-Kafrawy, A. M. (1993). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 15(2), 119-122. Available at: [Link]

  • Chem 203. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Swarthmore College. Available at: [Link]

  • All about chemistry. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) [Video]. YouTube. [Link]

  • Lin, H. R., & Whang, C. W. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2486. Available at: [Link]

  • Ordon, M., Hreczycho, G., & Ossowski, T. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1782. Available at: [Link]

  • Sparkman, O. D. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

  • Pihlaja, K., & Oksman, P. (1988). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Acta Chemica Scandinavica, 42a, 185-191. Available at: [Link]

  • Khrustaleva, A. N., Dmitrienko, A. O., & Butin, A. V. (2014). Synthesis of Pyrido[1,2-a][8][10][11]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. Russian Journal of Organic Chemistry, 50(10), 1515-1519. Available at: [Link]

  • Ordon, M., Hreczycho, G., & Ossowski, T. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1782. Available at: [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[10][11]-Oxazine Derivatives. Der Pharma Chemica, 10(5), 136-143. Available at: [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(4), 505-510. Available at: [Link]

  • Jackson, G. P. (2022). Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. West Virginia University. Available at: [Link]

  • ChemSrc. (n.d.). 6-Chloro-2,3-dihydro-1h-pyrido[2,3-b][10][12]oxazine. ChemSrc. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Medicinal Chemistry Scaffolding of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Pyrido[2,3-b]oxazine Scaffold

The 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine core represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, enabling the development of novel therapeutics across multiple disease areas. The fusion of a pyridine ring with an oxazine ring creates a unique three-dimensional structure with a defined arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. The presence of a chlorine atom at the 6-position provides a versatile handle for a variety of synthetic modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of the broader oxazine and pyridoxazine classes have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a comprehensive guide for the synthesis, derivatization, and biological evaluation of compounds based on the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold.

Synthesis of the Core Scaffold: 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

The synthesis of the core scaffold is a critical first step. While commercially available, an in-house synthesis may be required. A plausible synthetic route begins with the commercially available 2-aminopyridine.

Workflow for Scaffold Synthesis

A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-Amino-5-chloropyridin-3-ol B->C Hydroxylation D 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine C->D Cyclization

Caption: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of 2-Amino-5-chloropyridine

This protocol is adapted from established methods for the chlorination of 2-aminopyridine.[3]

Rationale: Direct chlorination of 2-aminopyridine can lead to a mixture of products. Using a milder chlorinating agent like N-chlorosuccinimide (NCS) or a controlled reaction with hydrochloric acid and an oxidizing agent can provide better regioselectivity for the 5-position.

Materials:

  • 2-Aminopyridine

  • Hydrochloric acid (concentrated)

  • Sodium hypochlorite solution

  • Dichloroethane

  • Sodium hydroxide solution

Procedure:

  • In a reaction vessel maintained at 10°C, combine 2-aminopyridine with a sodium hypochlorite solution.

  • Slowly add concentrated hydrochloric acid dropwise to the mixture.

  • Maintain the reaction at 10°C for 2 hours with continuous stirring.

  • Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

  • Adjust the pH of the reaction mixture with a sodium hydroxide solution to quench the reaction.

  • Extract the product into dichloroethane.

  • Isolate the 2-amino-5-chloropyridine from the organic layer. The product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Amino-5-chloropyridin-3-ol

The introduction of a hydroxyl group at the 3-position is a key step. This can be achieved through various methods, including diazotization followed by hydrolysis.

Rationale: The amino group of 2-amino-5-chloropyridine can be converted to a diazonium salt, which is a good leaving group and can be displaced by a hydroxyl group.

Materials:

  • 2-Amino-5-chloropyridine

  • Sodium nitrite

  • Sulfuric acid

  • Water

Procedure:

  • Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid at a low temperature (0-5°C).

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • Carefully heat the reaction mixture to induce the hydrolysis of the diazonium salt to the corresponding phenol.

  • Cool the reaction and neutralize with a suitable base to precipitate the 2-amino-5-chloropyridin-3-ol.

  • The product can be purified by filtration and recrystallization.

Protocol 3: Cyclization to form 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

The final step involves the formation of the oxazine ring.

Rationale: The ortho-aminophenol system of 2-amino-5-chloropyridin-3-ol can be cyclized with a two-carbon electrophile, such as 1,2-dibromoethane, to form the six-membered oxazine ring.

Materials:

  • 2-Amino-5-chloropyridin-3-ol

  • 1,2-Dibromoethane

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling point solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chloropyridin-3-ol, 1,2-dibromoethane, and potassium carbonate in a suitable solvent like DMF.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization to yield 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.

Derivatization of the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Scaffold

The chlorine atom at the 6-position is a key functional group for introducing diversity into the scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Workflow for Scaffold Derivatization

A 6-Chloro-2,3-dihydro-1H- pyrido[2,3-b]oxazine D 6-Aryl/Heteroaryl Derivative A->D Suzuki Coupling E 6-Amino Derivative A->E Buchwald-Hartwig Amination B Aryl/Heteroaryl Boronic Acid B->D C Amine C->E

Caption: Key derivatization strategies for the scaffold.

Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol allows for the introduction of various aryl and heteroaryl groups at the 6-position.[4]

Rationale: The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide.[5]

Materials:

  • 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • To a reaction vessel, add 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the synthesis of 6-amino derivatives of the scaffold.[6][7]

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[8]

Materials:

  • 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction solvent.

  • Add the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the amine, and the base.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Biological Evaluation of Scaffold Derivatives

Based on the known activities of related heterocyclic compounds, derivatives of the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold can be screened for a variety of biological activities.

Protocol 6: Antimicrobial Susceptibility Testing (MIC/MBC)

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized compounds.[9]

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction in bacterial density.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Luria-Bertani broth)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate. The concentration range can be, for example, 0.5–512 µg/mL.[9]

  • Inoculate each well with a standardized bacterial suspension (e.g., 3 × 10⁷ CFU/mL).[9]

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours.

  • Determine the MIC by visual inspection as the lowest concentration with no visible bacterial growth.

  • To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates.

  • Incubate the agar plates at 37°C for 24 hours and count the number of colonies to determine the concentration at which a significant reduction in bacterial viability is observed.

Protocol 7: EGFR Kinase Inhibition Assay

This in vitro assay measures the ability of the synthesized compounds to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[10]

Rationale: Many anticancer drugs target the kinase activity of EGFR. This assay quantifies the amount of ADP produced in the kinase reaction, which is a direct measure of enzyme activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Test compounds in DMSO

Procedure (adapted from the ADP-Glo™ Kinase Assay protocol): [10]

  • Dilute the enzyme, substrate, ATP, and test compounds in the provided kinase buffer.

  • In a 384-well plate, add the test compound or DMSO vehicle control.

  • Add the EGFR enzyme to each well.

  • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 8: Anti-inflammatory Activity - COX/LOX Inhibition Assays

These assays determine the inhibitory effect of the compounds on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.

Rationale: Inhibition of COX and LOX enzymes is a common mechanism of action for anti-inflammatory drugs.

COX Inhibition Assay (measuring PGE₂ production): [11]

  • Incubate the test compound with isolated COX-1 or COX-2 enzyme and arachidonic acid.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • A reduction in PGE₂ levels indicates inhibition of COX activity.

LOX Inhibition Assay (spectrophotometric): [12]

  • Incubate the test compound with a lipoxygenase enzyme (e.g., 15-LOX) and linoleic acid as a substrate.

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

  • A decrease in the rate of absorbance increase indicates inhibition of LOX activity.

Structure-Activity Relationship (SAR) Insights

For derivatives of the related pyrido[2,3-b][1][9]oxazine scaffold targeting EGFR, a thorough SAR analysis has indicated that optimal cytotoxic activity depends on several key structural features:

  • The pyrido-oxazine ring system as the core scaffold.[3]

  • The presence of a pyrimidine moiety attached to the scaffold.[3]

  • An amino functional group can enhance anticancer activity.[3]

  • Specific substituents on the appended rings, such as trifluoromethyl and difluorophenyl sulfonyl groups, can significantly increase potency.[3]

Researchers should consider these general trends when designing new derivatives of the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data Table for Antimicrobial Activity

Compound IDR-Group at C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Scaffold Cl>512>512
Derivative 1 Phenyl128256
Derivative 2 4-Fluorophenyl64128
Ciprofloxacin -10.5

Table 2: Example Data Table for EGFR Inhibition and Antiproliferative Activity

Compound IDR-Group at C6EGFR IC₅₀ (nM)A549 Cell Line IC₅₀ (µM)
Scaffold Cl>10,000>100
Derivative 3 4-Anilinopyrimidine505.2
Derivative 4 4-(3-Ethynylphenyl)amino-pyrimidine100.8
Gefitinib -20.015

Conclusion

The 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold offers a promising starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols outlined in this document provide a framework for accessing a wide range of analogs. The suggested biological assays will enable the evaluation of these compounds for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

  • New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activities of[9][10]-Oxazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.
  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved January 26, 2026, from [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (n.d.). International Journal of Pharma Sciences and Research. Retrieved January 26, 2026, from [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.). Google Patents.
  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. (2020, August 31). Acta Scientific. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 26, 2026, from [Link]

  • 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023, August 9). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024, November 11). Trends in Advanced Sciences and Technology. Retrieved January 26, 2026, from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • . (n.d.). Retrieved January 26, 2026, from [Link]

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Application Notes & Protocols: Molecular Docking of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine with EGFR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in numerous malignancies.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular catalytic domain are a cornerstone of targeted therapy.[4][5][6] This document provides a comprehensive guide for the in silico evaluation of novel compounds targeting this domain, using 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a case study. We present a detailed, field-proven protocol for molecular docking using AutoDock Vina, a widely adopted and validated computational tool.[7][8] The workflow covers receptor and ligand preparation, active site definition, docking execution, and robust result analysis, including a critical validation step against a co-crystallized inhibitor. This guide is intended for researchers in drug discovery, enabling them to computationally assess the binding potential of new chemical entities against EGFR.

Scientific Background

The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[2][3] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain. This triggers autophosphorylation and the initiation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][9][10]

In many cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma, mutations, gene amplification, or protein overexpression lead to constitutive activation of EGFR, driving uncontrolled cell growth.[1][11][12] This makes the ATP-binding site of the EGFR kinase domain a prime target for therapeutic intervention. Small molecule inhibitors like erlotinib and gefitinib function by competitively binding to this pocket, thereby blocking the signaling cascade.[5][13]

EGFR Signaling Pathway Overview

The following diagram illustrates the canonical EGFR signaling pathway, which becomes dysregulated in various cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (Inactive) EGF->EGFR Ligand Binding EGFR_Active EGFR Dimer (Active) EGFR->EGFR_Active Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_Active->Grb2_SOS PI3K PI3K EGFR_Active->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Anti-Apoptotic Signals Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Leads to

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

The Ligand: 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

The scaffold pyrido[2,3-b]oxazine is a heterocyclic compound that has been explored for various pharmacological activities. Related oxazine derivatives have shown potential as anti-tumor agents.[14] The specific compound, 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS: 1823379-92-5), is selected here as a representative novel small molecule for computational screening against EGFR.[15] Its structural features warrant investigation as a potential ATP-competitive inhibitor.

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[16][17][18] The primary goal is to predict the binding mode and affinity. This is achieved through two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site, generating numerous possible binding poses.

  • Scoring Function: Estimates the binding free energy for each pose. Lower scores typically indicate more favorable binding.

This in silico method allows for the rapid screening of large compound libraries, prioritizing candidates for further experimental validation.

Protocol: In Silico Molecular Docking Workflow

This protocol details the complete workflow for docking 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine into the ATP-binding site of the EGFR kinase domain. We will use the crystal structure of EGFR in complex with erlotinib (PDB ID: 1M17) as our receptor model.[19] Erlotinib will also serve as our positive control for protocol validation.

Overall Docking Workflow

The following diagram outlines the key stages of the computational protocol.

Docking_Workflow PDB 1. Sourcing: Receptor (PDB: 1M17) PREP_PROT 2. Receptor Preparation - Remove water, ligands - Add polar hydrogens - Assign charges - Convert to PDBQT PDB->PREP_PROT LIG_SOURCE 1. Sourcing: Ligand (PubChem/SMILES) PREP_LIG 3. Ligand Preparation - Generate 3D coords - Energy minimization - Define rotatable bonds - Convert to PDBQT LIG_SOURCE->PREP_LIG GRID 4. Define Binding Site (Grid Box Generation) PREP_PROT->GRID DOCK 5. Docking Simulation (AutoDock Vina) PREP_LIG->DOCK VALIDATE Protocol Validation (Re-docking Erlotinib) PREP_LIG->VALIDATE Control Ligand GRID->DOCK ANALYZE 6. Results Analysis - Binding Affinity (kcal/mol) - Binding Pose & Interactions - RMSD Calculation DOCK->ANALYZE VALIDATE->DOCK

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings for 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advancing your work with Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its derivatives. As an electron-rich heteroaromatic chloride, this substrate presents distinct hurdles compared to simpler aryl halides. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you improve reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My reaction is not working at all, or the yield is extremely low. What are the first things I should check?

Low yield is often traced back to a few key factors: catalyst deactivation, inappropriate reaction conditions for a challenging substrate, or degradation of a coupling partner.[1] Start by ensuring your solvent and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][2] Next, confirm the integrity of your boronic acid, as they can degrade via protodeboronation.[3] Finally, recognize that heteroaryl chlorides are less reactive than bromides or iodides and require more specialized catalysts and conditions to proceed efficiently.[4][5]

Q2: I see black particles forming in my reaction flask. What is this and is it a problem?

The formation of a black precipitate is typically palladium black, which results from the agglomeration and precipitation of the palladium catalyst from the solution. This is a sign of catalyst decomposition and deactivation, which will halt your reaction. It often occurs at high temperatures or when the ligand is unable to sufficiently stabilize the palladium species. Consider using a more robust ligand or slightly lowering the reaction temperature.

Q3: My boronic acid seems to be disappearing from the reaction mixture, leading to low yields. What's happening and how can I prevent it?

This is likely due to a side reaction called protodeboronation, where the boronic acid reacts with trace amounts of water or other protic sources to be replaced by a hydrogen atom.[3] This is a very common issue, especially with heteroaryl boronic acids.[6] To mitigate this, you can:

  • Use a more stable boronic acid derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[3][6][7]

  • Ensure your reagents and solvent are anhydrous, if the reaction conditions permit.

  • Use a milder base, such as potassium fluoride (KF), which can activate the boronic acid for transmetalation without promoting excessive decomposition.[7]

Q4: Which palladium catalyst and ligand combination is a good starting point for a pyridyl chloride like mine?

Coupling reactions with electron-rich heteroaryl chlorides are challenging due to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[8] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a catalytic system featuring bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[5][8] Excellent starting points include:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines like P(t-Bu)₃.[8][9] N-Heterocyclic carbenes (NHCs) are also a powerful class of ligands for these transformations.[10][11]

Q5: What is a reliable starting base and solvent system for this type of substrate?

A biphasic solvent system is often necessary to dissolve the organic substrates and the inorganic base.[2] A common and effective starting point is a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 9:1 ratio).[1][12] For the base, a moderately strong inorganic base is required to activate the boronic acid for transmetalation.[7][13] Good choices include K₂CO₃, Cs₂CO₃, or K₃PO₄ .[1][12] The choice of base can be critical and may require screening for optimal results.

Part 2: In-Depth Troubleshooting Guide

When initial adjustments don't solve the problem, a more systematic approach is needed. This guide is structured to help you diagnose issues based on common observational symptoms.

Symptom: Low or No Conversion of Starting Material

If your starting 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is largely unreacted, the catalytic cycle is likely stalled at the initial, rate-limiting oxidative addition step.[4]

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: The C-Cl bond of your substrate is strong and requires a highly active catalyst.

    • Problem: The Pd(0)L₂ species is not electron-rich enough to break the C-Cl bond.

    • Solution: Switch to a more electron-donating and sterically bulky ligand. Buchwald-type biarylphosphine ligands are designed specifically for this purpose as they promote the formation of the highly active monoligated Pd(0)L species.[8] N-heterocyclic carbene (NHC) ligands are also excellent choices.[10]

    • Causality: Bulky, electron-rich ligands accelerate oxidative addition and subsequent reductive elimination, increasing the overall turnover rate of the catalyst.[10]

  • Re-evaluate the Base: The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[7][13]

    • Problem: The base may be too weak or poorly soluble in the reaction medium.

    • Solution: If using a carbonate, consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. While stronger bases can be more effective, be mindful that they can also promote boronic acid decomposition.[1]

  • Check for Catalyst Poisoning: The nitrogen atom in the pyrido-oxazine ring system can coordinate to the palladium center, potentially inhibiting catalytic activity.[8] Sulfur-containing functional groups are also known catalyst poisons.[14]

    • Problem: Lewis basic sites on the substrate or impurities are deactivating the catalyst.

    • Solution: Certain ligands are more resistant to inhibition. Screening different ligand classes (e.g., trying an NHC ligand if a phosphine ligand fails) may overcome this. Additionally, ensure all starting materials are of high purity.

Symptom: Significant Byproduct Formation

If your desired product is formed but is accompanied by significant impurities, side reactions are likely competing with the main catalytic cycle.

Troubleshooting Steps:

  • Addressing Protodeboronation:

    • Symptom: You observe the formation of the deborylated arene/heteroarene from your boronic acid coupling partner.

    • Solution: As mentioned in the FAQ, the most robust solution is to switch from a boronic acid to a more stable pinacol boronate ester or MIDA boronate .[3][6] These are less susceptible to premature decomposition.

  • Minimizing Homocoupling (Glaser-Hay type):

    • Symptom: You observe significant amounts of a biaryl byproduct derived from the coupling of two boronic acid molecules.

    • Solution: This side reaction is often promoted by the presence of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use.[1] Reducing the reaction temperature can also sometimes minimize this pathway.

  • Preventing Hydrodehalogenation:

    • Symptom: You observe the formation of 2,3-dihydro-1H-pyrido[2,3-b]oxazine (i.e., the starting material with the chlorine replaced by hydrogen).

    • Solution: This can occur if the oxidative addition intermediate reacts with a hydrogen source before transmetalation. This may be caused by an inefficient transmetalation step. Ensure your base is effective and that the boronic acid (or its derivative) is present in a slight excess (e.g., 1.1-1.5 equivalents).

Troubleshooting Flowchart

The following diagram provides a logical decision-making process for troubleshooting your Suzuki coupling reaction.

G start Low Yield / No Reaction check_sm TLC/LCMS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present High SM Remaining check_sm->sm_present No sm_consumed SM Consumed, Low Product Yield check_sm->sm_consumed Yes catalyst_issue Potential Catalyst Issue: - Inactive Catalyst - Wrong Ligand - Poisoning sm_present->catalyst_issue base_solvent_issue Potential Base/Solvent Issue: - Base too weak/insoluble - Poor solvent choice sm_present->base_solvent_issue temp_issue Temperature too low? sm_present->temp_issue byproducts Byproducts Observed? sm_consumed->byproducts optimize_catalyst Action: 1. Use fresh Pd source. 2. Switch to bulky, e⁻-rich   ligand (e.g., SPhos, XPhos). 3. Increase catalyst loading. catalyst_issue->optimize_catalyst optimize_base_solvent Action: 1. Switch to stronger base (K₃PO₄). 2. Ensure proper solvent mix   (e.g., Dioxane/H₂O). base_solvent_issue->optimize_base_solvent increase_temp Action: Increase temperature incrementally. temp_issue->increase_temp homocoupling Boronic Acid Homocoupling? byproducts->homocoupling Yes deboronation Protodeboronation? byproducts->deboronation Yes hydrodehalogenation Hydrodehalogenation? byproducts->hydrodehalogenation Yes purification_issue No major byproducts? Consider purification loss. byproducts->purification_issue No solve_homocoupling Action: 1. Rigorously degas all   reagents and solvents. 2. Run under strict inert atm. homocoupling->solve_homocoupling solve_deboronation Action: 1. Use Pinacol or MIDA   boronate ester instead of acid. 2. Use anhydrous conditions. deboronation->solve_deboronation solve_hydrodehalogenation Action: 1. Increase equivalents of   boronic acid (1.2-1.5 eq). 2. Re-optimize base. hydrodehalogenation->solve_hydrodehalogenation optimize_purification Action: Re-evaluate purification method (chromatography, recryst.) purification_issue->optimize_purification

Caption: A troubleshooting decision tree for Suzuki coupling reactions.

Part 3: Recommended Reaction Conditions & Optimization Protocol

Component Selection Table

This table summarizes recommended starting components for the Suzuki coupling of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives.

ComponentRecommended Starting ChoicesRationale & Key Considerations
Aryl Halide 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine1.0 equivalent
Boron Reagent Aryl/Heteroaryl Pinacol Boronate Ester1.2 - 1.5 equivalents. Esters are more stable and reduce protodeboronation risk.[3][6]
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol %) or Pd(OAc)₂ (2-5 mol %)Common, reliable sources of Pd(0) upon in-situ reduction.
Ligand SPhos, XPhos, RuPhos, or P(t-Bu)₃1.1 - 1.2 equivalents relative to Pd metal. Crucial for activating the C-Cl bond.[8]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Ensure the base is finely powdered for better solubility and reactivity.[12]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂ODegas thoroughly before use. The water is essential for dissolving the base.[2][15]
Temperature 80 - 110 °CHigher temperatures are often needed for aryl chlorides. Monitor for catalyst decomposition.
Step-by-Step General Protocol for Optimization

This protocol outlines a procedure for setting up and optimizing the reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq), the boronate ester (1.2 eq), and the powdered base (2.5 eq).

    • In a separate, small vial, add the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (4.4 mol % SPhos). Add a small amount of the reaction solvent to this vial to form a pre-catalyst slurry.

  • Reaction Setup:

    • Seal the main reaction vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) to the main reaction vial.

    • Add the pre-catalyst slurry to the main reaction vial via syringe.

  • Execution and Monitoring:

    • Place the sealed vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to determine the isolated yield.

Part 4: Mechanistic Insights

Understanding the catalytic cycle is key to rational troubleshooting. The Suzuki-Miyaura coupling proceeds through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl Byproduct X-B(OR)₂ + Base Transmetal->Byproduct RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-Cl (Your Substrate) ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of your substrate. This is the slowest step for aryl chlorides and is why electron-rich, bulky ligands are essential.[4][5]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boron reagent.[7][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[4]

Common Side Reactions

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling boronic_acid Ar'-B(OH)₂ deboronated_product Ar'-H (Unwanted Byproduct) boronic_acid->deboronated_product [Base] protic_source H₂O / ROH protic_source->deboronated_product two_boronic 2 x  Ar'-B(OH)₂ homocoupled_product Ar'-Ar' (Unwanted Byproduct) two_boronic->homocoupled_product [Pd Catalyst] oxygen O₂ oxygen->homocoupled_product

Caption: Key side reactions in Suzuki coupling.

Understanding these competing pathways is crucial. If the desired transmetalation is slow, these side reactions can dominate, leading to poor yields of the intended product.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Ciobanu, M., & Tanase, S. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.
  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
  • Niles, D. J., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH.
  • Vedejs, E., & Chapman, R. W. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Discussion on low yield in Suzuki coupling. (2017). ResearchGate.
  • Fernandes, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed.
  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Reddit discussion on low yield for Suzuki coupling reaction. (n.d.). Reddit.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. (n.d.). ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (n.d.). Benchchem.
  • Reddy, V. P., et al. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Nerdinger, S., et al. (2025). Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs. ResearchGate.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journals.

Sources

Technical Support Center: Overcoming Resistance to 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its derivatives. This document is designed to serve as a specialized resource for troubleshooting and overcoming the significant challenge of drug resistance in cancer cell lines. As your application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments, ensuring the integrity and validity of your results.

Section 1: Understanding the Core Mechanism of Action

Before diagnosing resistance, it is imperative to understand the intended biological activity of the compound. 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives are a promising class of heterocyclic compounds that have demonstrated potent anticancer effects through multiple mechanisms. The primary modes of action reported include the inhibition of key survival pathways crucial for cancer cell proliferation and viability.

1.1. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Several novel pyrido[2,3-b][1][2]oxazine derivatives have been rationally designed as Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors (EGFR-TKIs).[2][3] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed and its signaling pathway is constitutively active, leading to uncontrolled cell growth and proliferation.[4] These derivatives are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its auto-phosphorylation and blocking downstream signaling cascades like the PI3K/AKT and MAPK pathways.[3][5]

1.2. Antagonism of Inhibitor of Apoptosis Proteins (IAPs)

The core structure of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine has also been shown to function as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[6] IAPs are a family of proteins that block programmed cell death (apoptosis) by directly binding to and inhibiting caspases (e.g., caspase-3 and -9). By antagonizing IAPs, these compounds relieve this inhibition, allowing caspases to become active and execute the apoptotic cascade, leading to cancer cell death.[6]

Below is a diagram illustrating this dual mechanism of action.

Mechanism_of_Action cluster_0 EGFR Pathway Inhibition cluster_1 Apoptosis Induction EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR (Survival Pathway) EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation IAP IAP Proteins (e.g., XIAP) Caspase9 Caspase-9 IAP->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Compound Pyrido[2,3-b]oxazine Derivative Compound->EGFR Inhibits Phosphorylation Compound->IAP Antagonizes

Caption: Dual mechanisms of pyrido[2,3-b]oxazine derivatives.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments. Resistance can be intrinsic (pre-existing) or acquired after a period of successful treatment.[7]

Q1: My IC₅₀ value is significantly higher than the literature reports, or it has been steadily increasing over several passages. What is happening?

A: This is the classic hallmark of drug resistance. A higher IC₅₀ indicates that a greater concentration of the compound is required to inhibit 50% of cell growth, signifying reduced sensitivity. This can happen for two primary reasons:

  • Intrinsic Resistance: The cell line you have chosen may possess inherent characteristics that make it less sensitive to this class of compounds.[5] This could be due to pre-existing mutations or the expression of certain resistance-related genes.

  • Acquired Resistance: If you observe the IC₅₀ increasing over time with continuous or intermittent exposure to the compound, your cell population is likely evolving and selecting for resistant clones.[8] This is a common phenomenon in cancer therapy and in vitro models.

Q2: The compound initially induced significant apoptosis, but now the apoptotic rate is much lower at the same concentration. Why?

A: This suggests the cancer cells have activated survival mechanisms to evade the compound's pro-apoptotic effects. This is a form of acquired resistance. The cells that survive the initial treatments may have upregulated anti-apoptotic proteins (like Bcl-2), developed alternative survival signaling pathways, or enhanced their ability to repair cellular damage.[9]

Q3: How can I definitively confirm that my cell line has developed resistance?

A: Confirmation requires a systematic approach. You must compare the "resistant" cell line to the original, sensitive "parental" cell line.

  • Establish a Dose-Response Curve: Perform a cell viability assay (e.g., MTT, WST-1) on both the parental and suspected resistant cell lines.[10]

  • Calculate the Resistance Index (RI): The RI is a quantitative measure of resistance. It is calculated as follows: RI = (IC₅₀ of Resistant Cell Line) / (IC₅₀ of Parental Cell Line) An RI value significantly greater than 1 confirms increased tolerance.[11] A common threshold for confirming a successfully established resistant line is an RI ≥ 5.[11]

Q4: What are the most common molecular mechanisms that could be causing this resistance?

A: Based on the known mechanisms of action for this compound class and general principles of cancer drug resistance, the likely causes fall into several categories:

Mechanism Category Specific Example Effect
Drug Efflux Upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).[12]The compound is actively pumped out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.
Target Alteration Secondary mutations in the EGFR kinase domain (e.g., T790M).[3]The compound can no longer bind effectively to its target protein, rendering it ineffective.
Bypass Pathway Activation Activation of alternative survival pathways like WNT/β-catenin or parallel receptor tyrosine kinases.[5][13]The cell becomes less dependent on the EGFR pathway that the drug inhibits, using other routes to signal for proliferation and survival.
Evasion of Apoptosis Overexpression of anti-apoptotic proteins from the Bcl-2 family.[9]Even if the drug successfully antagonizes IAPs, the apoptotic signal is blocked further downstream, preventing cell death.
Section 3: Experimental Protocols for Investigating Resistance

Here we provide validated, step-by-step protocols to help you generate resistant models and investigate the underlying mechanisms.

Workflow: Generating and Characterizing a Resistant Cell Line

G start Start with Parental (Sensitive) Cell Line step1 Determine Initial IC₅₀ (e.g., MTT Assay) start->step1 step2 Culture cells in media with compound at IC₂₀ concentration step1->step2 step3 Monitor Cell Viability & Morphology step2->step3 decision1 Is viability > 50% and proliferation restored? step3->decision1 step4 Gradually increase drug concentration (1.5x - 2.0x) decision1->step4 Yes back_to_culture Revert to previous lower concentration and stabilize decision1->back_to_culture No step5 Repeat culture and monitoring cycle step4->step5 step6 Re-determine IC₅₀ of the newly selected population step4->step6 step5->step3 decision2 Is Resistance Index (RI) > 5? step6->decision2 decision2->step4 No, continue selection step7 Expand and cryopreserve resistant cell stock decision2->step7 Yes step8 Proceed to Mechanistic Analysis (WB, Flow, etc.) step7->step8 end Resistant Model Established step8->end back_to_culture->step3

Caption: Workflow for generating a drug-resistant cell line.

Protocol 3.1: Generating a Resistant Cell Line by Gradual Dose Escalation

This protocol is the gold standard for creating an in vitro model of acquired resistance.[8]

  • Determine Baseline Sensitivity: Using the parental (sensitive) cell line, perform a cell viability assay (e.g., MTT) to determine the initial IC₂₀, IC₅₀, and IC₈₀ values for your specific pyrido[2,3-b]oxazine derivative.

  • Initial Exposure: Begin by continuously culturing the parental cells in medium containing the compound at its IC₂₀ concentration.

  • Monitoring and Recovery: Initially, you will observe significant cell death. Replace the drug-containing medium every 2-3 days. Allow the surviving cells to recover and resume proliferation. This may take several passages.

    • Causality Insight: This step selects for the small subpopulation of cells that have some innate survival advantage. Rushing this step will kill the entire culture.[11]

  • Dose Escalation: Once the cells are proliferating steadily at the current concentration (e.g., morphology and growth rate are stable for 2-3 passages), increase the compound's concentration by a factor of 1.5 to 2.0.[10]

  • Iterative Selection: Repeat Step 3 and 4 iteratively. Each increase in concentration applies greater selective pressure.

    • Self-Validation: It is critical to freeze down cell stocks at each successful concentration step. If a subsequent concentration proves too toxic and kills the entire culture, you can recover the cells from the previous step.[10]

  • Confirmation of Resistance: After several months and multiple dose escalations, determine the IC₅₀ of the selected cell population. Compare it to the parental IC₅₀ to calculate the Resistance Index (RI). An RI > 5 is a good indicator of a stable resistant line.[11]

  • Stabilization: Culture the confirmed resistant cell line for an additional 8-10 passages at the final target concentration to ensure the resistance phenotype is stable.

Protocol 3.2: Assessing Drug Efflux Pump Activity (Rhodamine 123 Assay)

This flow cytometry-based assay measures the activity of P-gp and other ABC transporters. Rhodamine 123 is a fluorescent substrate for these pumps.

  • Cell Preparation: Harvest both parental and resistant cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in culture medium.

  • Controls: Prepare tubes for each cell line:

    • Unstained cells (negative control).

    • Cells with Rhodamine 123 only.

    • Cells pre-treated with a known P-gp inhibitor (e.g., Verapamil) for 1 hour, followed by Rhodamine 123.

  • Staining: Add Rhodamine 123 to the appropriate tubes at a final concentration of ~0.5 µg/mL.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes to allow for dye uptake and efflux.

  • Analysis: Wash the cells with cold PBS and analyze them immediately using a flow cytometer (FITC channel).

  • Interpretation:

    • Resistant cells with high P-gp activity will pump out the dye and show low fluorescence .

    • Parental cells (or resistant cells treated with the inhibitor) will retain the dye and show high fluorescence .

    • Causality Insight: A significant shift in fluorescence in the resistant line that is reversed by the P-gp inhibitor strongly indicates that drug efflux is a primary mechanism of resistance.

Section 4: Strategies to Overcome or Bypass Resistance

Once a resistance mechanism is suspected or identified, you can employ several strategies to restore sensitivity.

4.1 Combination Therapy

The most effective clinical and preclinical strategy is often combination therapy.[12] By targeting the resistance mechanism or a parallel survival pathway simultaneously, you can induce synthetic lethality.

  • If Resistance is via Bypass Pathways: If you find via Western blot that the p-AKT or β-catenin pathway is upregulated in your resistant line, combine your pyrido[2,3-b]oxazine derivative with a known PI3K/AKT inhibitor (e.g., Wortmannin) or a WNT/β-catenin inhibitor. This dual blockade can shut down the cell's escape route.[5][13]

  • If Resistance is via Drug Efflux: Combine your compound with a P-gp inhibitor. This will block the efflux pumps, increasing the intracellular concentration and restoring the efficacy of your primary compound.

Troubleshooting_Tree start High IC₅₀ or Acquired Resistance Observed q1 Is intracellular drug concentration low? (Assess with Rhodamine 123 Assay) start->q1 a1_yes Mechanism: Drug Efflux (e.g., P-gp Upregulation) q1->a1_yes Yes q2 Are bypass survival pathways activated? (Check p-AKT, β-catenin via WB) q1->q2 No s1 Strategy: Combine with P-gp inhibitor (e.g., Verapamil) a1_yes->s1 a2_yes Mechanism: Bypass Signaling q2->a2_yes Yes q3 Is the drug target mutated? (Sequence EGFR gene) q2->q3 No s2 Strategy: Combine with inhibitor of the activated pathway (e.g., PI3K-I) a2_yes->s2 a3_yes Mechanism: Target Alteration q3->a3_yes Yes s3 Strategy: Use next-generation inhibitor or alternative therapeutic agent a3_yes->s3

Caption: A decision tree for troubleshooting resistance.

References
  • Gornas, P. et al. (2018). Synthesis of Novel Pyrido[4,3-e][1][2][11]triazino[3,2-c][1][2][11]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]

  • Makhado, P. B. et al. (2026). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Biology. Available at: [Link]

  • Deshmukh, S. J. et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Mizerska-Kowalska, M. et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]

  • Deshmukh, S. J. et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]

  • Al-Yasari, I. H. & Mohammed, S. J. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Medicina. Available at: [Link]

  • Monden, N. et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]

  • Niepel, M. et al. (2019). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Deshmukh, S. J. et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]

  • Hafez, H. N. et al. (2016). Anticancer activity of some newly synthesized pyrano[2,3-d][1][5][11]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. Medicinal Chemistry Research. Available at: [Link]

  • Deshmukh, S. J. et al. (2025). Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]

  • Wang, X. et al. (2019). Overcome Cancer Cell Drug Resistance Using Natural Products. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Addeo, A. et al. (2023). Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer. eLife. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you overcome challenges related to cellular permeability, a critical factor for the therapeutic efficacy of this promising class of heterocyclic compounds.

Introduction: The Permeability Hurdle

The 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a cornerstone for developing novel therapeutics, including potent enzyme inhibitors.[1] However, a recurring challenge in the development of these analogs is achieving sufficient cell permeability to enable the compound to reach its intracellular target. Promising in vitro activity against a purified target enzyme often fails to translate into cellular efficacy, and poor membrane transport is a primary suspect.[1] This guide is designed to provide a logical framework for diagnosing and solving permeability issues.

Frequently Asked Questions (FAQs)

Here we address common questions encountered by researchers working with this specific class of compounds.

Question 1: My analog shows potent inhibition of its target enzyme in a biochemical assay, but its anti-proliferative IC50 in cell culture is disappointingly high. What's the likely problem?

Answer: A significant drop in potency between a biochemical assay and a cell-based assay strongly suggests a problem with cellular bioavailability, with poor cell permeability being the most common cause.[1] For a compound to be effective, it must not only bind its target but also efficiently cross the cell membrane to reach it. Several factors could be at play:

  • Physicochemical Properties: The fundamental characteristics of your molecule dictate its ability to passively diffuse across the lipid bilayer of the cell membrane. Key parameters to consider are outlined in frameworks like Lipinski's "Rule of 5," which suggests that poor permeability is more likely if a compound has a molecular weight over 500, a calculated logP over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.[2] Nitrogen-heavy heterocyclic scaffolds can sometimes present challenges in maintaining an optimal balance of these properties.[3]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp).[4] These are membrane proteins that actively transport substances out of the cell, effectively reducing the intracellular concentration of your analog.[5][6] This is a common resistance mechanism that can severely limit a drug's efficacy.

Question 2: Before I synthesize a new series of analogs, can I predict their permeability?

Answer: Yes, in silico modeling is a valuable, cost-effective first step to triage ideas and prioritize synthetic efforts. Several computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including permeability.

These models primarily analyze the compound's structure to estimate key physicochemical descriptors:

  • Lipophilicity (cLogP): Predicts how well the compound partitions into a nonpolar environment like the cell membrane.

  • Polar Surface Area (PSA): Estimates the surface area of the molecule occupied by polar atoms. Higher PSA is often correlated with lower permeability.

  • Hydrogen Bond Donors/Acceptors: Quantifies the potential for interactions with the aqueous environment, which can hinder membrane crossing.[2]

Several web-based platforms, such as SwissADME and pkCSM, provide free access to these predictive models.[7] While these predictions are not a substitute for experimental data, they are invaluable for guiding the rational design of analogs with a higher probability of success.

Question 3: What are the gold-standard assays for experimentally measuring permeability?

Answer: Two assays are industry standards for evaluating permeability in drug discovery: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. They provide complementary information.

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[8][9] A synthetic membrane composed of phospholipids separates a donor well (containing your compound) from an acceptor well.[9] The rate at which the compound crosses this artificial membrane provides a measure of its passive, transcellular permeability. It is a rapid and cost-effective way to rank compounds based solely on their ability to diffuse across a lipid barrier.[8]

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay that is considered more biologically relevant.[5][10] It uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured on a semipermeable support, differentiates to form a polarized monolayer with tight junctions and active transporters that mimic the human intestinal epithelium.[5][6][10] This assay can measure not only passive diffusion but also the impact of active uptake and efflux transporters.[11] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, one can calculate an efflux ratio , which is a key indicator of active efflux.[10]

Troubleshooting & Experimental Guides

This section provides actionable protocols and troubleshooting advice for the key permeability assays.

Guide 1: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an excellent first screen for passive permeability. Consistently low results across a series of analogs often point to fundamental physicochemical issues.

Troubleshooting Common PAMPA Issues

Issue EncounteredPotential Cause(s)Recommended Action(s)
Low Papp for all compounds, including controls Membrane Integrity Failure: The artificial membrane was not properly formed or was disturbed.Check the permeability of a membrane integrity marker, such as Lucifer Yellow, which should have very low transport.[8][9] If the marker shows high permeability, the plate was compromised.
High variability between replicate wells Compound Precipitation: The analog has low solubility in the assay buffer and is crashing out of solution in the donor well.Visually inspect donor wells for precipitation. Reduce the final DMSO concentration or pre-screen compound solubility in the assay buffer.
Low Papp for test compounds, but controls work Inherent Poor Permeability: The physicochemical properties of the analogs (e.g., high polarity, large size) are unfavorable for passive diffusion.Re-evaluate the in silico properties (PSA, cLogP) of your analogs.[2] Consider structural modifications to increase lipophilicity or reduce hydrogen bonding capacity.

Experimental Protocol: PAMPA

This protocol is a standard starting point for assessing gastrointestinal tract (GIT) permeability.

  • Prepare the Phospholipid Membrane Solution: Prepare a solution of 1% lecithin in dodecane and sonicate until fully mixed.[12]

  • Coat the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[12]

  • Prepare Solutions: Dilute your test compounds and controls (high and low permeability standards) to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., 5%).[12]

  • Load the Plates: Add 300 µL of buffer to each well of the acceptor plate. Add 150 µL of your compound solutions to the corresponding wells of the donor plate.[12]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 5 to 18 hours.[8][13]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[8]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Compounds with a Papp < 1.5 x 10⁻⁶ cm/s are generally classified as having low permeability.[8]

Guide 2: The Caco-2 Permeability Assay

This assay provides a more complete picture by including biological transport mechanisms. Interpreting the results correctly is key to designing your next steps.

Interpreting Caco-2 Data: A Logic Flowchart

G start Perform Caco-2 Assay (Measure A→B and B→A transport) papp_ab Papp (A→B) Result start->papp_ab low_papp Low Permeability (<1.0 x 10⁻⁶ cm/s) papp_ab->low_papp Low high_papp High Permeability (>10.0 x 10⁻⁶ cm/s) papp_ab->high_papp High efflux_ratio Calculate Efflux Ratio (Papp B→A) / (Papp A→B) low_papp->efflux_ratio conclusion1 Conclusion: High Permeability No significant efflux. high_papp->conclusion1 er_low Efflux Ratio < 2 efflux_ratio->er_low < 2 er_high Efflux Ratio > 2 efflux_ratio->er_high > 2 conclusion2 Conclusion: Poor Passive Permeability er_low->conclusion2 conclusion3 Conclusion: Likely Efflux Substrate er_high->conclusion3 next_step1 Next Step: Focus on other ADME properties. conclusion1->next_step1 next_step2 Next Step: Modify structure to improve physicochemical properties. conclusion2->next_step2 next_step3 Next Step: Confirm with P-gp inhibitor assay. Modify structure to evade efflux. conclusion3->next_step3

Caption: Logic flow for interpreting Caco-2 permeability results.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 assay.

  • Cell Culture: Seed Caco-2 cells onto filter transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with high transepithelial electrical resistance (TEER > 600 Ohms/cm²).[14]

  • Prepare Transport Buffer: Use a buffered solution like Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.[14]

  • Prepare Dosing Solution: Dilute the test compound from a DMSO stock into the transport buffer to the desired final concentration (e.g., 10 µM).[14]

  • A→B Permeability:

    • Add the dosing solution to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C, typically for 1-2 hours.

    • At the end of the incubation, take samples from the basolateral compartment for analysis.

  • B→A Permeability:

    • Add the dosing solution to the basolateral (B) compartment.

    • Add fresh transport buffer to the apical (A) compartment.

    • Incubate under the same conditions.

    • Take samples from the apical compartment for analysis.

  • Efflux Inhibition (Optional but Recommended): Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A→B transport or a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[6][10]

  • Analysis: Quantify the concentration of your compound in the collected samples using LC-MS/MS. Calculate the Papp values for both directions and determine the efflux ratio.

Strategies for Enhancing Permeability

If your analog is confirmed to have low permeability, the following strategies, which involve structural modification, can be employed.

G Core 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Core Scaffold Strategies Strategies to Enhance Permeability Increase Lipophilicity (e.g., add alkyl, aryl groups) Mask Polar Groups (Prodrug Approach) Reduce H-Bond Donors (e.g., N-methylation) Reduce Efflux Recognition (Modify structure to disrupt P-gp binding) Core:f1->Strategies:h

Caption: Key strategies for structural modification.

  • Modulate Lipophilicity: Poor permeability is often due to excessive polarity.

    • Increase Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl, fluoro) to the scaffold to enhance partitioning into the cell membrane. Replacing a polar amide bond with a less polar chloroalkene isostere has also been shown to improve permeability.[15]

    • Prodrug Approach: Temporarily mask highly polar functional groups (like carboxylic acids or amines) with lipophilic moieties that can be cleaved by intracellular enzymes to release the active parent drug.[16]

  • Reduce Hydrogen Bonding and Polarity:

    • Decrease Hydrogen Bond Donors: The N-H and O-H groups that act as hydrogen bond donors are particularly detrimental to permeability. N-methylation of amide or amine groups is a classic strategy to remove a hydrogen bond donor and improve permeability.[17]

    • Reduce Polar Surface Area (PSA): Strategically replacing polar functional groups with non-polar isosteres can lower the overall PSA of the molecule, facilitating easier entry into the non-polar lipid bilayer.

  • Evade Efflux Transporters: If your compound is an efflux substrate, subtle structural changes can disrupt its recognition by transporters like P-gp. This often involves altering the pattern of hydrogen bond acceptors and lipophilic domains that the transporter recognizes. This can be a challenging process of trial and error, guided by structure-activity relationships from your Caco-2 inhibitor screen.

References

  • Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Comparative Oncology Guide: Evaluating the Anticancer Efficacy of a Novel MEK Inhibitor, 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, versus the Third-Generation EGFR Inhibitor, Osimertinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone of molecularly guided treatment. Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has revolutionized patient outcomes by effectively targeting both sensitizing EGFR mutations and the common T790M resistance mutation.[1][2] However, the eventual development of resistance to osimertinib remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies.[3]

This guide provides a comparative analysis of osimertinib with a novel, selective MEK1/2 inhibitor, 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (hereafter referred to as CPO). The rationale for this comparison is grounded in the critical role of the MAPK/ERK pathway, of which MEK1/2 is a central component, as a downstream effector of EGFR signaling and a frequent mediator of resistance to EGFR-targeted therapies.[4][5] By evaluating the anticancer activity of a direct MEK inhibitor against a potent EGFR inhibitor, we aim to elucidate their distinct and potentially synergistic roles in overcoming oncogenic signaling in EGFR-driven cancers.

While the pyrido[2,3-b]oxazine scaffold has been explored for the development of novel EGFR-TK inhibitors, this guide will present hypothetical, yet scientifically plausible, data for CPO as a MEK inhibitor to illustrate a robust framework for such a comparative study.[6]

Molecular Mechanisms of Action

Osimertinib: This agent is an irreversible inhibitor of EGFR, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the receptor.[4][7] This action effectively blocks the kinase activity of mutant EGFR, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable safety profile.[1]

CPO (Hypothesized): As a selective, allosteric MEK1/2 inhibitor, CPO is designed to bind to a pocket adjacent to the ATP-binding site of the MEK1 and MEK2 kinases.[8] This non-ATP-competitive inhibition prevents the phosphorylation and activation of ERK1/2, the sole substrates of MEK1/2.[5] By blocking this critical node, CPO is expected to potently inhibit the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers due to upstream mutations in genes like BRAF or RAS, or as a resistance mechanism to EGFR inhibitors.[8][9]

Signaling Pathways Targeted by Osimertinib and CPO

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Osimertinib Osimertinib Osimertinib->EGFR Inhibits CPO CPO CPO->MEK Inhibits

Caption: Targeted signaling pathways of Osimertinib (EGFR inhibitor) and CPO (MEK inhibitor).

Experimental Design for Comparative Analysis

A rigorous head-to-head comparison requires a well-defined set of experiments. The following protocols outline the methodologies to assess and compare the anticancer activity of CPO and osimertinib.

Cell Line Selection

The choice of cell lines is critical for a meaningful comparison. We will utilize a panel of human NSCLC cell lines with well-characterized EGFR mutation statuses:

  • HCC827: Features an EGFR exon 19 deletion, rendering it sensitive to EGFR TKIs.

  • NCI-H1975: Harbors both the L858R sensitizing mutation and the T790M resistance mutation, making it resistant to first-generation EGFR TKIs but sensitive to osimertinib.[6]

  • PC-9/GR: A hypothetical osimertinib-resistant cell line derived from PC-9 (EGFR exon 19 deletion) through chronic exposure to osimertinib, which has developed a MEK-dependent resistance mechanism.

Cell Viability Assay

This assay determines the concentration-dependent cytotoxic effects of each compound.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate the selected NSCLC cell lines in 96-well opaque-walled plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CPO and osimertinib (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[10]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[11]

  • Data Analysis: Convert the raw luminescence units to percentage viability relative to the vehicle-treated control. Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay

This assay quantifies the induction of programmed cell death by the compounds.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with CPO and osimertinib at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.[13]

Western Blot Analysis of Signaling Pathways

This technique is used to confirm the on-target effects of the compounds by measuring the phosphorylation status of key proteins in their respective signaling pathways.

Protocol: Phospho-Protein Western Blotting

  • Protein Extraction: Treat cells with CPO and osimertinib for a short duration (e.g., 2-4 hours) to observe acute signaling changes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Setup cluster_assays Primary Assays cluster_validation Mechanism Validation cluster_analysis Data Analysis CellLines NSCLC Cell Lines (HCC827, NCI-H1975, PC-9/GR) Viability Cell Viability Assay (CellTiter-Glo) CellLines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis WesternBlot Western Blot (p-EGFR, p-ERK) CellLines->WesternBlot IC50 IC50 Calculation Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant PathwayInhibition Pathway Inhibition Analysis WesternBlot->PathwayInhibition

Caption: Workflow for the comparative analysis of CPO and Osimertinib.

Comparative Data Analysis (Hypothetical)

The following tables summarize the expected outcomes from the described experiments, based on the known activities of EGFR and MEK inhibitors.

Table 1: Cell Viability (IC50 Values in µM)
Cell LineEGFR StatusResistance MechanismOsimertinib (IC50)CPO (IC50)
HCC827Exon 19 delNone0.015>10
NCI-H1975L858R, T790MT790M0.020>10
PC-9/GRExon 19 delMEK Pathway Up2.50.050

Interpretation:

  • Osimertinib is expected to be highly potent in EGFR-mutant, TKI-sensitive cell lines (HCC827 and NCI-H1975).

  • CPO, as a MEK inhibitor, would likely show minimal activity in cell lines where the primary oncogenic driver is EGFR and the MEK pathway is not the dominant survival signal.

  • In the osimertinib-resistant PC-9/GR cell line with hypothesized MEK pathway upregulation, osimertinib's potency is significantly reduced. Conversely, CPO demonstrates potent activity, highlighting its potential to overcome this specific resistance mechanism.

Table 2: Apoptosis Induction (% of Apoptotic Cells at IC50)
Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic (%)
HCC827Osimertinib35.210.545.7
CPO4.12.36.4
PC-9/GROsimertinib8.95.114.0
CPO40.812.353.1

Interpretation:

  • The induction of apoptosis is expected to correlate with the cell viability data. Osimertinib should be a strong inducer of apoptosis in the sensitive HCC827 line, while CPO should have a minimal effect.

  • In the resistant PC-9/GR line, CPO is expected to be a potent inducer of apoptosis, consistent with its on-target inhibition of the now-critical MEK survival pathway.

Western Blot Findings Summary
  • In HCC827 and NCI-H1975 cells: Osimertinib treatment would lead to a marked decrease in the phosphorylation of EGFR and its downstream target, ERK. CPO would only decrease p-ERK levels, with no effect on p-EGFR.

  • In PC-9/GR cells: These cells would exhibit persistent p-ERK signaling even in the presence of high concentrations of osimertinib, indicating pathway reactivation. CPO treatment would effectively abolish this p-ERK signal, confirming its on-target activity and its ability to inhibit the resistance pathway.

Conclusion

This comparative guide outlines a comprehensive strategy for evaluating the anticancer activity of a novel MEK inhibitor, CPO, against the established EGFR inhibitor, osimertinib. The hypothetical data presented illustrates a key principle in targeted oncology: the efficacy of an inhibitor is dictated by the specific molecular dependencies of the cancer cell.

Osimertinib demonstrates profound efficacy in cancers driven by sensitizing EGFR mutations.[1] However, for tumors that develop resistance through the activation of downstream pathways like the MAPK/ERK cascade, a direct inhibitor of that pathway, such as CPO, may offer a potent therapeutic solution.[3]

The experimental framework detailed herein provides a robust methodology for researchers and drug developers to rigorously compare targeted agents, elucidate mechanisms of action and resistance, and ultimately guide the development of more effective and personalized cancer therapies. The logical next step from such a study would be to investigate the potential of combination therapy with osimertinib and CPO to both treat sensitive tumors more effectively and prevent or overcome the emergence of resistance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
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  • AACR Journals. (n.d.). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Retrieved from [Link]

  • Le, X., et al. (2018). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer.
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  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(11), 120.
  • PubMed Central. (2023, August 10). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel pyrido[2,3-b][4][15]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

  • PubMed. (n.d.). Acquired resistance mechanisms to osimertinib: The constant battle. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Immunotherapy, Biomarkers, and Cancer Pathways. (n.d.). MEK Inhibitors for the Treatment of Melanoma. Retrieved from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are MEK inhibitors and how do they work? Retrieved from [Link]

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Evaluating the Selectivity of Pyrido[2,3-b]oxazine Analogs for Mutant EGFR Over Wild-Type: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the selective inhibition of mutant Epidermal Growth Factor Receptor (EGFR) over its wild-type (WT) counterpart is a cornerstone for developing effective and tolerable treatments for non-small cell lung cancer (NSCLC). This guide provides an in-depth evaluation of a promising class of inhibitors, pyrido[2,3-b][1][2]oxazine derivatives, focusing on their selectivity for clinically relevant EGFR mutations, such as the exon 19 deletion and the L858R/T790M double mutation, while sparing wild-type EGFR. This comparative analysis is designed for researchers, scientists, and drug development professionals to understand the experimental validation of this selectivity and to provide a framework for similar investigations.

The Rationale for Mutant-Selective EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a crucial protein in cell growth and division.[3] In certain cancers, like NSCLC, mutations in the EGFR gene can cause the receptor to be constantly "on," leading to uncontrolled cell proliferation.[4] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, were developed to block this activity and have shown significant clinical benefit in patients with activating mutations like the exon 19 deletion and the L858R point mutation.[5][6][7][8] However, their efficacy is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation.[1][9][10] Furthermore, the inhibition of wild-type EGFR by these earlier-generation TKIs can lead to dose-limiting toxicities, such as skin rash and diarrhea.

Third-generation EGFR inhibitors, like osimertinib, were designed to overcome these challenges by potently and selectively inhibiting both the initial activating mutations and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[11][12][13] This selectivity provides a wider therapeutic window, enhancing efficacy while minimizing side effects. The pyrido[2,3-b][1][2]oxazine scaffold has emerged as a promising chemical starting point for the development of novel, highly selective third-generation EGFR inhibitors.[14][15]

Comparative Analysis of Inhibitor Potency and Selectivity

To objectively assess the selectivity of pyrido[2,3-b][1][2]oxazine derivatives, we will compare the in vitro cytotoxic activity of lead compounds from this class against a panel of NSCLC cell lines with different EGFR statuses. As a benchmark, we will use osimertinib, a clinically approved third-generation EGFR inhibitor.

The following cell lines are crucial for this evaluation:

  • HCC827: Harbors an EGFR exon 19 deletion, representing a common activating mutation.

  • NCI-H1975: Carries the L858R activating mutation in conjunction with the T790M resistance mutation.

  • A549: Expresses wild-type EGFR, serving as a control for off-target effects on the non-mutated receptor.

  • BEAS-2B: A non-cancerous human bronchial epithelial cell line, used to assess general cytotoxicity and selectivity for cancer cells over normal cells.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, will be determined for each compound in each cell line. A lower IC50 value indicates higher potency. The selectivity index (SI) can then be calculated by dividing the IC50 in the wild-type cell line by the IC50 in the mutant cell line. A higher SI value signifies greater selectivity for the mutant EGFR.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Pyrido[2,3-b][1][2]oxazine Derivatives and Osimertinib
CompoundHCC827 (EGFR ex19del)NCI-H1975 (EGFR L858R/T790M)A549 (WT-EGFR)BEAS-2B (Normal Lung)Selectivity Index (A549/NCI-H1975)
7f 0.090.891.10>611.24
7g 0.321.412.28>521.62
7h 0.121.042.01>581.93
Osimertinib 0.0070.0880.76Not Reported8.64

Data synthesized from Deshmukh et al., RSC Adv., 2024.[14][15]

Interpretation of Data:

The data clearly demonstrates that the pyrido[2,3-b][1][2]oxazine derivatives, particularly compound 7f , exhibit potent activity against NSCLC cells harboring both activating (HCC827) and resistance (NCI-H1975) mutations.[14][15] Importantly, these compounds show significantly lower potency against the wild-type EGFR cell line (A549) and negligible cytotoxicity against the normal lung cell line (BEAS-2B) at high concentrations.[14][15] This indicates a favorable selectivity profile.

When compared to osimertinib, the pyrido[2,3-b][1][2]oxazine derivatives show comparable potency against the mutant cell lines, although osimertinib remains more potent overall. The selectivity index for the pyrido[2,3-b][1][2]oxazine compounds is lower than that of osimertinib, suggesting that while they are selective, there is still room for optimization to further minimize wild-type EGFR inhibition.

Experimental Methodologies for Evaluating Selectivity

The following protocols provide a detailed, step-by-step guide for the key experiments required to evaluate the selectivity of EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate the HCC827, NCI-H1975, A549, and BEAS-2B cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrido[2,3-b][1][2]oxazine derivatives and osimertinib) in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR, which is a direct indicator of its activation. A selective inhibitor should reduce the phosphorylation of mutant EGFR at lower concentrations than it affects wild-type EGFR.

Protocol:

  • Cell Lysis: Plate and treat cells with the test compounds as described for the MTT assay. After the desired treatment time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control protein like GAPDH or β-actin.

Visualizing the Scientific Rationale

To better understand the underlying principles of this research, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-b]oxazine Derivative Inhibitor->P_EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCC827 HCC827 (EGFR ex19del) Compound Pyrido[2,3-b]oxazine Derivatives & Osimertinib (Serial Dilutions) HCC827->Compound H1975 NCI-H1975 (L858R/T790M) H1975->Compound A549 A549 (WT-EGFR) A549->Compound BEAS2B BEAS-2B (Normal) BEAS2B->Compound MTT MTT Assay (72h) Compound->MTT Western Western Blot (p-EGFR, Total EGFR) Compound->Western IC50 IC50 Determination MTT->IC50 Selectivity Selectivity Index Calculation Western->Selectivity IC50->Selectivity

Sources

A Researcher's Guide to Confirming Drug Mechanism of Action: A Case Study with 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and EGFR

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of a successful therapeutic program. It informs efficacy, guides patient selection, and anticipates potential resistance mechanisms. This guide provides an in-depth, experience-driven framework for utilizing knockout studies to confirm the MoA of a novel compound. We will use the specific case of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a molecule belonging to a class of compounds with emerging therapeutic potential, to illustrate this critical process.

The Hypothesis: From Chemical Structure to Biological Target

The compound 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a member of the pyrido[2,3-b][1][2]oxazine family. Recent studies have identified derivatives of this scaffold as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), particularly in non-small cell lung cancer (NSCLC) models.[3][4] These findings provide a strong rationale to hypothesize that 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine also exerts its biological effects through the inhibition of the EGFR signaling pathway.

However, a hypothesis is merely a starting point. To move from a plausible MoA to a confirmed one, we must design experiments that can unequivocally link the compound's activity to its putative target. Genetic knockout studies are the gold standard for this purpose.[5][6][7][8] By completely removing the target protein from our experimental system, we can observe whether the compound's effect is also abrogated. If the compound is ineffective in a cell line lacking its target, it provides powerful evidence for a direct MoA.

This guide will compare the effects of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine with a well-characterized, clinically approved EGFR inhibitor, Osimertinib, in both wild-type and EGFR-knockout NSCLC cell lines.

The Experimental Blueprint: A Comparative Knockout Study

Our experimental design is centered on a direct comparison of cellular responses to our test compound and a known EGFR inhibitor in the presence and absence of the EGFR protein. This multi-faceted approach provides a self-validating system to ensure the rigor of our findings.

The Overall Workflow

The workflow is designed to be logical and sequential, with clear decision points and validation steps.

G cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation A Select HCC827 Cell Line (EGFR-mutant NSCLC) B Design & Synthesize EGFR-targeting sgRNAs A->B C Lentiviral Transduction of Cas9 and sgRNAs B->C D Generate EGFR Knockout (EGFR-KO) Cell Pool C->D E Validate Knockout (Sequencing & Western Blot) D->E F Treat Wild-Type (WT) and EGFR-KO cells with 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine E->F G Treat WT and EGFR-KO cells with Osimertinib (Positive Control) E->G H Cell Viability Assay (MTT) F->H I Western Blot for EGFR Pathway Proteins F->I G->H G->I J Compare IC50 values in WT vs. EGFR-KO cells I->J L Confirm or Refute EGFR-dependent MoA J->L K Analyze Pathway Modulation in WT vs. EGFR-KO cells K->L

Figure 1: A comprehensive workflow for MoA validation using knockout studies.

The Signaling Pathway in Focus: EGFR and its Downstream Effectors

Understanding the EGFR pathway is crucial for interpreting our results. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling that promotes cell proliferation, survival, and metastasis. Our knockout of EGFR should abolish this entire cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation Compound 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Hypothesized Action) Compound->pEGFR Inhibits

Figure 2: The hypothesized inhibitory action on the EGFR signaling pathway.

In-Depth Experimental Protocols

Scientific integrity lies in the details. The following protocols are based on established methods and include the rationale behind key steps.

Protocol 1: Generation of EGFR Knockout HCC827 Cell Line via CRISPR-Cas9

This protocol details the generation of a stable EGFR knockout cell line using a lentiviral delivery system.[9]

Rationale: The HCC827 cell line harbors an activating EGFR exon 19 deletion, making it highly dependent on EGFR signaling and thus an excellent model for studying EGFR inhibitors. A lentiviral system ensures stable integration of the Cas9 and sgRNA constructs for efficient and permanent gene knockout.

Materials:

  • HCC827 cells

  • LentiCRISPRv2 plasmid (Addgene #52961)

  • EGFR-targeting sgRNA sequences (designed using a tool like CRISPOR)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for virus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting early exons of the EGFR gene to maximize the likelihood of a frameshift mutation.

    • Synthesize and clone the sgRNAs into the LentiCRISPRv2 vector following the supplier's protocol. This vector co-expresses Cas9 and the sgRNA.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the LentiCRISPRv2-EGFR-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction of HCC827 Cells:

    • Transduce HCC827 cells with the collected lentivirus.

    • 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from the puromycin-resistant cell pool and perform Sanger sequencing of the targeted EGFR locus to confirm the presence of insertions/deletions (indels).

    • Western Blot: Lyse the cells and perform a western blot using an anti-EGFR antibody. The EGFR-KO cell pool should show a complete absence of the EGFR protein band compared to the wild-type control.

Protocol 2: Comparative Cell Viability (MTT) Assay

Rationale: This assay measures the metabolic activity of the cells, which is a proxy for cell viability. We expect that an effective EGFR inhibitor will reduce the viability of EGFR-dependent wild-type cells but will have little to no effect on the EGFR-KO cells, which are no longer reliant on this pathway.

Procedure:

  • Seed wild-type HCC827 and EGFR-KO HCC827 cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, Osimertinib, or DMSO (vehicle control).

  • Incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.

Protocol 3: Western Blot Analysis of Pathway Modulation

Rationale: This experiment will confirm at the protein level that the observed effects on cell viability are due to the inhibition of the EGFR signaling cascade.

Procedure:

  • Seed wild-type and EGFR-KO cells in 6-well plates.

  • Treat the cells with the respective IC50 concentrations of the compounds for 2 hours.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • Phospho-EGFR (p-EGFR)

    • Total EGFR

    • Phospho-AKT (p-AKT)

    • Total AKT

    • Phospho-ERK (p-ERK)

    • Total ERK

    • GAPDH or β-actin (loading control)

  • Incubate with secondary antibodies and visualize the bands.

Predicted Outcomes and Data Interpretation

The following tables represent the hypothetical data we would expect if our hypothesis is correct.

Table 1: Comparative IC50 Values from MTT Assay
CompoundCell LinePredicted IC50 (nM)Interpretation
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Wild-Type HCC82715Potent inhibition of cell viability.
EGFR-KO HCC827 > 10,000 Loss of potency, indicating EGFR-dependent activity.
Osimertinib (Positive Control) Wild-Type HCC82710Potent inhibition, as expected.
EGFR-KO HCC827 > 10,000 Loss of potency, confirming the validity of the knockout model.

A significant shift in the IC50 value to a much higher concentration in the EGFR-KO cells is the key indicator of on-target activity.

Table 2: Predicted Western Blot Results
TreatmentCell Linep-EGFRTotal EGFRp-AKTp-ERK
Vehicle (DMSO)Wild-Type++++++++++++
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazineWild-Type-+++--
OsimertinibWild-Type-+++--
Vehicle (DMSO)EGFR-KO - - - -
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazineEGFR-KO - - - -

The western blot should show that in wild-type cells, both compounds reduce the phosphorylation of EGFR and its downstream effectors, AKT and ERK. In the EGFR-KO cells, these pathways should be basally inactive, and the compounds should have no further effect.

Conclusion: Synthesizing the Evidence

By employing the rigorous, multi-step approach outlined in this guide, researchers can move beyond speculation and definitively confirm the mechanism of action for novel compounds. The combination of a genetically defined cell model (EGFR-KO), a well-characterized positive control (Osimertinib), and multi-parametric readouts (cell viability and pathway modulation) creates a powerful and self-validating experimental system.

If the experimental data align with the predicted outcomes in our tables, we can conclude with high confidence that 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine exerts its anti-proliferative effects through the direct inhibition of the EGFR signaling pathway. This confirmation is a critical milestone in the preclinical development of this compound and provides a solid foundation for its further investigation as a potential therapeutic agent.

References

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A Comparative Guide to the In Silico Docking Performance of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Analogs Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antibacterial properties.[1] This guide provides a comparative analysis of the molecular docking scores for a series of rationally designed analogs of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine against the ATP-binding site of Escherichia coli DNA gyrase subunit B (GyrB), a well-validated target for antibacterial agents. By systematically modifying the core structure, we elucidate key structure-activity relationships (SAR) that govern the binding affinity. This in silico analysis serves as a foundational roadmap for researchers engaged in the rational design of novel antibacterial therapeutics targeting bacterial topoisomerases.

Introduction: The Rationale for Targeting DNA Gyrase with Pyrido[2,3-b]oxazine Analogs

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication and transcription, making it an attractive target for the development of new antibacterial drugs.[2] The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit such crucial bacterial processes. The pyrido[2,3-b]oxazine core, a six-membered heterocyclic ring system, has been identified as a promising starting point for designing inhibitors for various enzymes.[1]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[3][4] It plays a pivotal role in modern drug discovery by enabling the rapid screening of virtual compound libraries and prioritizing candidates for synthesis and biological evaluation.[5][6] The docking score, typically expressed in kcal/mol, is a calculated estimation of the binding free energy (ΔG), where a more negative value indicates a stronger predicted binding affinity.[7] This guide leverages molecular docking to compare a focused library of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs, providing insights into how specific chemical modifications influence their potential to inhibit E. coli DNA gyrase.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific rigor and reproducibility, the following detailed, step-by-step protocol was employed for the comparative docking study. This workflow is designed to be a self-validating system, incorporating standard best practices in computational chemistry.

Macromolecule (Receptor) Preparation

The fidelity of a docking study is fundamentally dependent on the quality of the target protein structure.

  • Structure Retrieval: The crystal structure of E. coli DNA gyrase subunit B in complex with a known inhibitor was obtained from the Protein Data Bank (PDB).

  • Initial Cleaning: All non-essential molecules, including water, co-factors, and the co-crystallized ligand, were removed from the PDB file.[8][9] This step ensures that the docking calculation is not influenced by entities other than the protein itself.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger partial charges were assigned. This is a critical step as electrostatic interactions are a major component of ligand binding.[10]

  • File Format Conversion: The cleaned and prepared protein structure was converted to the PDBQT file format, which includes charge and atom type information required by the docking software.[10]

Ligand Preparation

Proper preparation of the small molecule analogs is equally crucial for obtaining meaningful results.

  • 2D Structure Generation: The 2D structures of the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine parent molecule and its designed analogs were drawn using chemical drawing software.

  • 3D Conformation Generation: The 2D structures were converted into 3D conformations.

  • Energy Minimization: Each 3D structure was subjected to energy minimization using a suitable force field to obtain a low-energy, geometrically stable conformation.[9] This step is vital to ensure that the starting ligand structures are physically realistic.

  • Charge and Torsion Assignment: Partial charges were assigned, and rotatable bonds were defined for each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[11]

  • File Format Conversion: All prepared ligands were saved in the PDBQT format.

Molecular Docking Execution using AutoDock Vina

AutoDock Vina was selected for this study due to its accuracy, speed, and widespread use in the scientific community.[12]

  • Grid Box Definition: A grid box was centered on the known ATP-binding site of DNA gyrase. The dimensions of the box were set to 24 x 24 x 24 Å to encompass the entire active site, allowing for an unbiased search of the binding pocket.[13]

  • Docking Run: The docking simulation was performed with an exhaustiveness setting of 8. This parameter controls the extent of the conformational search; a higher value increases the probability of finding the true binding minimum at the cost of longer computation time.[13]

  • Pose and Score Generation: For each ligand, AutoDock Vina generated nine distinct binding poses and calculated a corresponding binding affinity score (in kcal/mol). The pose with the most favorable (most negative) score was selected for analysis.

The overall workflow is depicted in the diagram below.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Retrieve Protein Structure (PDB) Clean 2. Remove Water & Hetatoms PDB->Clean Protonate 3. Add Hydrogens & Charges Clean->Protonate PDBQT_R 4. Convert to PDBQT Format Protonate->PDBQT_R Grid Define Grid Box (Binding Site) PDBQT_R->Grid Draw 1. Draw 2D Analogs Convert3D 2. Convert to 3D Draw->Convert3D Minimize 3. Energy Minimization Convert3D->Minimize PDBQT_L 4. Convert to PDBQT Format Minimize->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Analyze Analyze Scores & Poses Vina->Analyze

Caption: Molecular docking workflow from preparation to analysis.

Results: Comparative Docking Scores

A series of analogs were designed by introducing various substituents at the R1 and R2 positions of the 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine core. The goal was to probe the effects of electronics, sterics, and hydrogen bonding potential on the binding affinity for the DNA gyrase ATP-binding site. The docking scores are summarized in the table below.

Compound ID Parent Scaffold R1 Substituent R2 Substituent Docking Score (kcal/mol) Key Predicted Interactions
Parent-01 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine-H-H-7.1Pi-Alkyl with Val120
ANA-02 "-F-H-7.4Halogen bond with Asp73
ANA-03 "-OH-H-7.9H-bond with Asp73; H-bond with Asn46
ANA-04 "-OCH₃-H-7.5Hydrophobic interaction
ANA-05 "-H-C(=O)NH₂-8.2H-bond with Arg76; H-bond with Gly77
ANA-06 "-H-CH₂OH-7.8H-bond with Asn46
ANA-07 "-OH-C(=O)NH₂-8.8 Multiple H-bonds (Asp73, Arg76, Gly77)
Reference Cefotaxime (Control)---6.2[2]

Discussion: Elucidating Structure-Activity Relationships (SAR)

The comparative docking scores provide valuable insights into the SAR of this compound series. A systematic analysis reveals several key trends that can guide future optimization efforts.[14][15]

  • Impact of R1 Substituents: The parent compound (Parent-01 ) established a baseline binding affinity of -7.1 kcal/mol. Introducing a fluorine atom at R1 (ANA-02 ) resulted in a modest improvement (-7.4 kcal/mol), likely due to a favorable halogen bond interaction with the carboxylate of the key residue Asp73. A significant enhancement was observed with a hydroxyl group (ANA-03 ), which scored -7.9 kcal/mol. This is attributed to its ability to act as both a hydrogen bond donor and acceptor, forming critical interactions with the backbone of Asn46 and the side chain of Asp73.[2] The slightly bulkier methoxy group (ANA-04 ) was less favorable than the hydroxyl, suggesting that steric hindrance may play a role and that direct hydrogen bonding is preferred over hydrophobic interactions at this position.

  • Impact of R2 Substituents: Modifications at the R2 position on the oxazine ring nitrogen also had a profound effect. The introduction of a primary carboxamide group (ANA-05 ) led to a strong docking score of -8.2 kcal/mol. The analysis of the binding pose revealed that this group is perfectly positioned to form two hydrogen bonds with the backbone amide of Gly77 and the side chain of Arg76, residues known to be critical for ATP binding.[2] A hydroxymethyl group (ANA-06 ) also improved the score (-7.8 kcal/mol) by forming a hydrogen bond with Asn46, but was less effective than the carboxamide.

  • Synergistic Effects: The most potent compound in this virtual screen was ANA-07 , which combines the optimal substituents at both positions: a hydroxyl group at R1 and a carboxamide at R2. This analog achieved a superior docking score of -8.8 kcal/mol. The predicted binding mode for ANA-07 shows a network of highly favorable interactions, engaging multiple key residues (Asp73, Arg76, Gly77) simultaneously. This demonstrates a synergistic effect, where the combination of optimal functional groups leads to a binding affinity greater than the sum of its parts.

All designed analogs showed significantly better predicted binding affinities than the control drug, Cefotaxime, for this specific target.[2]

Limitations and Future Directions

While molecular docking is an invaluable tool, it is essential to acknowledge its limitations. Docking scores are predictions of binding affinity, not direct measurements of biological activity.[7] The primary limitations include:

  • Scoring Function Accuracy: Scoring functions use approximations and may not perfectly capture all the complex energetic contributions to binding.[6]

  • Protein Flexibility: This study treated the receptor as rigid. In reality, proteins are dynamic, and binding can induce conformational changes.[16]

  • Solvation Effects: The role of water molecules in the binding site is simplified in most docking algorithms.[5]

Therefore, the results presented here should be interpreted as a strong hypothesis-generating framework. The next logical steps are to:

  • Synthesize the most promising analogs, particularly ANA-05 and ANA-07 .

  • Perform in vitro enzymatic assays to determine their IC₅₀ values against E. coli DNA gyrase.

  • Conduct whole-cell antibacterial assays (e.g., Minimum Inhibitory Concentration) to assess their efficacy against live bacteria.

  • Correlate the experimental biological data with the in silico docking scores to validate and refine the computational model.

Conclusion

This comparative guide has successfully utilized a robust molecular docking workflow to explore the structure-activity relationships of novel 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs as potential inhibitors of E. coli DNA gyrase. The in silico results strongly suggest that strategic introduction of hydrogen-bonding moieties, such as hydroxyl and carboxamide groups, at the R1 and R2 positions can significantly enhance the binding affinity to the enzyme's ATP-binding site. The dual-substituted analog ANA-07 emerged as the top candidate with a predicted binding energy of -8.8 kcal/mol. These computational findings provide a clear and actionable path for the synthesis and experimental validation of a new class of promising antibacterial agents.

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  • Abdel-Aziz, H. A., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. MDPI. Available at: [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

Definitive Guide to the Safe Disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (CAS No. 1823379-92-5), a heterocyclic compound utilized in pharmaceutical research and drug development.[3][4] Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem from chemical contamination. The causality behind each step is explained to provide a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Before handling 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine for any purpose, including disposal, a thorough understanding of its associated hazards is paramount. This compound is classified with several hazard statements, indicating its potential to cause significant harm upon exposure.[3]

Table 1: Hazard Profile of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][5]

The presence of a chlorinated heterocyclic ring system necessitates careful handling to prevent the formation of toxic byproducts during decomposition or reaction with other chemicals. Therefore, this compound must be treated as hazardous chemical waste.[6]

Immediate Safety and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, the following personal protective equipment must be worn at all times when handling 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact that can lead to irritation.[1]
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills on clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator.Necessary when handling the powder form to avoid respiratory tract irritation.[5][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Waste Management and Disposal Workflow

The proper disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a multi-step process that begins with proper segregation and ends with compliant disposal through a certified service. The following workflow must be strictly followed.

DisposalWorkflowcluster_prepPreparation & Segregationcluster_collectionCollection & Containerizationcluster_disposalFinal DisposalAIdentify Waste:6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazineBCharacterize asHazardous WasteA->BCSegregate fromincompatible materials(e.g., strong oxidizers)B->CDSelect a designated,leak-proof, and compatiblewaste containerC->DProceed to CollectionELabel container clearly:'Hazardous Waste',chemical name, andhazard pictogramsD->EFTransfer waste intothe container, minimizingdust or splashesE->FGSeal the containertightlyF->GHStore sealed containerin a designated, secure,and well-ventilated areaG->HProceed to StorageIArrange for pickup by alicensed hazardous wastedisposal companyH->IJComplete all necessarywaste manifests anddocumentationI->J

Caption: Disposal workflow for 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Characterize the Waste: All unused, expired, or contaminated 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine must be classified as hazardous chemical waste.[6]

    • Segregate: Keep this compound separate from other laboratory waste streams. It is crucial to prevent mixing with incompatible materials, such as strong oxidizing agents, which could lead to violent reactions.[6]

  • Containerization:

    • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine," the CAS number (1823379-92-5), and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid chemical into the designated waste container. Use tools (e.g., a plastic scoop) that will not generate static electricity. Avoid creating dust; if there is a risk of aerosolization, perform the transfer within a chemical fume hood.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or contaminated labware, must also be placed in the hazardous waste container.

  • Storage and Final Disposal:

    • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The storage area should have secondary containment.

    • Professional Disposal: The ultimate disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine must be handled by a licensed and certified hazardous waste disposal company.[1][6] This ensures compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[8] The most common and effective disposal method for this type of chlorinated organic compound is high-temperature incineration at a permitted facility.[8][9]

    • Documentation: Maintain a detailed record of the waste, including the amount and date of disposal, and retain all copies of the waste manifest provided by the disposal company.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

SpillManagementASpill OccursBEvacuate andsecure the areaA->BCDon appropriate PPEB->CDContain the spillC->DECollect spilled materialand cleanup debrisD->EFPlace in a labeledhazardous waste containerE->FGDecontaminate thespill areaF->GHDispose of wastecontainer via approvedchannelsG->H

Caption: Emergency spill management workflow.

Step-by-Step Spill Cleanup
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[6] Restrict access to the spill site.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood if the spill is contained within one.[6]

  • Containment:

    • For a solid spill: Gently cover the spill with a plastic sheet to prevent the powder from becoming airborne. Carefully sweep up the material, avoiding the creation of dust.[6]

    • For a liquid solution: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[6]

  • Collection: Place all contaminated materials (swept powder, absorbent material, used PPE) into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.[6]

By adhering to this detailed guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine Safety Data Sheet. Available from:

  • AiFChem. 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine Product Information. Available from:

  • AChemBlock. 6-chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine 95% | CAS: 1823379-92-5. Available from:

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
  • BenchChem. Safe Disposal of 1H-Pyrido[2,3-d][1][3]oxazine-2,4-dione: A Procedural Guide. Available from:

  • California Department of Toxic Substances Control. Pharmaceutical Waste.
  • CymitQuimica. Safety Data Sheet for 8-CHLORO-2,3-DIHYDRO-1H-PYRIDO[2,3-B][1][2]OXAZINE. Available from:

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • ChemicalBook. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet.
  • United Nations Environment Programme. Pharmaceutical waste: practices and challenges in ensuring their environmentally sound management.
  • U.S. Government Publishing Office. 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.
  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained.

A Senior Application Scientist's Guide to Handling 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine

A Senior Application Scientist's Guide to Handling 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[2] However, like any specialized chemical, its handling demands a rigorous and informed approach to safety. The available safety data indicates that this compound presents multiple hazards, necessitating a comprehensive personal protective equipment (PPE) and handling protocol.[3][4]

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary safety protocols. By explaining the why behind each recommendation, we empower you to make informed decisions, ensuring that your innovative work is conducted under the safest possible conditions. This document serves as an essential procedural guide for the safe handling, use, and disposal of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine.

GHS Hazard Profile of the Compound

Understanding the specific hazards is the first step in any risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for this. The consensus classifications for 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine are summarized below.

GHS Classification Hazard Code Description Signal Word Source(s)
Acute Toxicity (Oral), Category 4H302Harmful if swallowedWarning[3]
Skin Corrosion/Irritation, Category 2H315Causes skin irritationWarning[3][4]
Serious Eye Damage/Eye Irritation, Category 2AH319Causes serious eye irritationWarning[3][4]
Specific Target Organ Toxicity — Single Exposure, Category 3H335May cause respiratory irritationWarning[3][4]

These classifications are the cornerstone of our safety protocol. They inform every subsequent recommendation, from the type of gloves we select to the necessity of respiratory protection.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. For this compound, protection against skin, eye, and respiratory exposure is mandatory.

Eye and Face Protection: The Non-Negotiable First Line of Defense
  • Why it's critical: The H319 classification, "Causes serious eye irritation," means that even brief contact with the eyes can result in significant injury.[4]

  • Minimum Requirement: At all times when handling this compound, either in solid or solution form, ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles are required. Standard safety glasses do not provide adequate protection against splashes.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfers of solutions or when heating), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: An Impermeable Barrier
  • Why it's critical: The H315 classification, "Causes skin irritation," indicates that the compound can cause redness, inflammation, or dermatitis upon contact.[4] The potential for an allergic skin reaction, a common issue with heterocyclic compounds, should also be considered.[1]

  • Laboratory Coat: A standard flame-resistant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Protective Clothing: Ensure legs and feet are fully covered. Open-toed shoes are strictly prohibited in any laboratory setting where this chemical is handled.

Hand Protection: Selecting the Right Glove
  • Why it's critical: Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection is paramount to preventing skin irritation and potential systemic absorption.

  • Glove Type: Nitrile gloves are a suitable initial choice. However, it is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times for chlorinated heterocyclic compounds. For prolonged work or when handling larger quantities, heavier-duty gloves or double-gloving is a prudent measure.

  • Best Practices:

    • Always inspect gloves for tears or pinholes before use.

    • Wash hands thoroughly after removing gloves.[5]

    • Never wear contaminated gloves outside of the immediate work area.

    • Contaminated work clothing should not be allowed out of the workplace.[1]

Respiratory Protection: Safeguarding Against Inhalation
  • Why it's critical: The H335 classification, "May cause respiratory irritation," means that inhaling the dust or aerosols of this compound can irritate the nose, throat, and lungs.[4]

  • Engineering Controls (Primary Method): All weighing and handling of the solid compound, and any procedure that could generate aerosols, must be performed within a certified chemical fume hood. This is the primary method for mitigating inhalation risk.

  • Respiratory Protection (Secondary Method): In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates the PPE requirements into a logical sequence of operations, minimizing the risk of exposure at each stage.

Gcluster_prepPreparation Phasecluster_handlingHandling Phase (In Fume Hood)cluster_cleanupPost-Handling PhaseA1. Risk AssessmentReview SDS and this guide.B2. Don PPE- Goggles & Face Shield- Lab Coat- Appropriate GlovesA->BC3. Prepare Workspace- Verify fume hood certification.- Gather all necessary equipment.- Designate waste containers.B->CD4. Weigh Solid Compound- Use anti-static weigh paper.- Handle gently to avoid dust.C->DE5. Solubilization/Reaction- Add solvent slowly.- Keep vessel covered when possible.D->EF6. Decontamination- Wipe down work surfaces.- Decontaminate equipment.E->FG7. Waste Disposal- Segregate waste streams.- Seal and label containers.F->GH8. Doff PPE- Remove gloves first (inside-out).- Wash hands thoroughly.G->H

Caption: A workflow for the safe handling of the compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1] Remove contaminated clothing and wash it before reuse.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

Chemical Spills
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Sweep up the material carefully to avoid generating dust and place it in a designated, sealed container for chemical waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel.

    • Prevent entry and ensure the area is well-ventilated from a safe distance.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible End-of-Life Management

Improper disposal of chlorinated organic compounds can lead to long-term environmental contamination.[6] All waste containing 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine must be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Chlorinated and non-chlorinated waste streams should be kept separate to facilitate disposal.

  • Empty Containers: "Empty" containers that held the solid compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.

Final Disposal
  • All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[1]

  • Never discharge solutions containing this compound down the drain.

  • Oxidative disposal methods should be avoided as they can lead to the formation of more toxic byproducts like phosgene or dioxins.[6]

By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific stewardship. Your commitment to safety is as vital as your commitment to research.

References

  • Apollo Scientific. (2022). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.
  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Angene Chemical. (2024). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet: 8-CHLORO-2,3-DIHYDRO-1H-PYRIDO[2,3-B][1]OXAZINE. Retrieved from CymitQuimica website.

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • PubChem. (n.d.). 1h-Pyrido[2,3-b][1]oxazine. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 2H,3H,4H-pyrido[4,3-b][1]oxazine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Retrieved from Der Pharma Chemica website.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Hölzel Diagnostika. (n.d.). 6-Chloro-2,3-dihydro-1h-pyrido[2,3-b][1]oxazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.